5-(N-tert-Butoxycarbonylamino)salicylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYDBLPDKAGEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438975 | |
| Record name | 5-(BOC-amino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135321-95-8 | |
| Record name | 5-(BOC-amino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid, a derivative of 5-aminosalicylic acid (5-ASA), also known as mesalamine. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino moiety of 5-ASA is a key transformation in the synthesis of various pharmaceutical compounds and research molecules. This document outlines the synthetic pathway, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.
Synthesis Pathway
The primary route for the synthesis of this compound involves the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a standard method for introducing the Boc protecting group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
The overall transformation is as follows:
5-Aminosalicylic acid + Di-tert-butyl dicarbonate → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-Aminosalicylic Acid (5-ASA) |
| Molecular Formula (5-ASA) | C₇H₇NO₃ |
| Molecular Weight (5-ASA) | 153.14 g/mol |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Molecular Formula ((Boc)₂O) | C₁₀H₁₈O₅ |
| Molecular Weight ((Boc)₂O) | 218.25 g/mol |
| Product | This compound |
| Molecular Formula (Product) | C₁₂H₁₅NO₅ |
| Molecular Weight (Product) | 253.25 g/mol |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane / Water (or Tetrahydrofuran) |
| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Yield | Typically > 90% |
| Purification | Acid-base extraction, Recrystallization |
| Melting Point | 279-280°C[1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5-aminosalicylic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., a 1:1 mixture). Stir the solution at room temperature until the 5-ASA is fully dissolved.
-
Addition of Base: To the solution, add sodium bicarbonate (2.0-3.0 eq.) in portions. Stir the mixture for 15-20 minutes. The solution may become a slurry.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1-1.5 eq.) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white solid.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for the Synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(BOC-amino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(tert-butoxycarbonylamino)salicylic acid, an important derivative of 5-aminosalicylic acid (5-ASA) used in organic synthesis and pharmaceutical research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Core Physicochemical Data
5-(BOC-amino)salicylic acid, also known as 5-[[((1,1-dimethylethoxy)carbonyl)amino]-2-hydroxy-benzoic acid, is a white to tan or pinkish-grey solid.[1] The introduction of the tert-butoxycarbonyl (BOC) protecting group to the amine of 5-aminosalicylic acid significantly alters its physicochemical properties, influencing its solubility and reactivity.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative data for 5-(BOC-amino)salicylic acid.
| Property | Value | Reference(s) |
| CAS Number | 135321-95-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Melting Point | 279-280 °C | [1][4][5] |
| Boiling Point | 367.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.12 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Dioxane, DMSO, Methanol | [1][4][5] |
Experimental Protocols
The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is crucial for drug development and quality control. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[5] A sharp melting range typically signifies a pure compound, whereas impurities can depress and broaden the melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 5-(BOC-amino)salicylic acid is finely powdered using a mortar and pestle.
-
Capillary Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2]
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (279-280 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[6]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability and formulation.[1] A systematic approach is used to determine the solubility of a compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Solvent Screening: A series of test tubes are prepared, each containing a different solvent (e.g., water, methanol, DMSO, dioxane, 5% NaOH, 5% HCl).
-
Sample Addition: A pre-weighed amount of 5-(BOC-amino)salicylic acid (e.g., 25 mg) is added to a fixed volume of each solvent (e.g., 0.75 mL).
-
Mixing: Each test tube is shaken vigorously or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[7]
-
Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The solubility is qualitatively classified (e.g., soluble, slightly soluble, insoluble).
-
Quantitative Analysis (for "slightly soluble" classification): For a more precise measurement, a saturated solution is prepared. The solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC or UV-Vis spectroscopy.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
Apparatus:
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Spatula
-
Volatile solvent (e.g., methylene chloride or acetone)
Procedure (Thin Solid Film Method):
-
Sample Preparation: Approximately 50 mg of 5-(BOC-amino)salicylic acid is dissolved in a few drops of a volatile solvent like methylene chloride.[3]
-
Film Deposition: A drop of this solution is placed onto the surface of a clean, dry salt plate.[3]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. Key absorptions corresponding to functional groups (e.g., O-H, N-H, C=O, C-O) are identified.
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[1][9]
Apparatus:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Micropipette
Procedure:
-
Sample Preparation: Approximately 5-10 mg of 5-(BOC-amino)salicylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's slight solubility in DMSO).[1]
-
Transfer to NMR Tube: The solution is filtered or carefully transferred into a clean NMR tube.
-
Spectrum Acquisition: The NMR tube is placed in the spectrometer. Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling patterns (J-coupling) are analyzed to confirm the molecular structure.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 5-(BOC-amino)salicylic acid and the relationships in its structural analysis.
Caption: Workflow for the synthesis and subsequent physicochemical characterization of 5-(BOC-amino)salicylic acid.
Caption: Logical relationships for the structural elucidation of 5-(BOC-amino)salicylic acid using spectroscopic data. using spectroscopic data.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-(N-tert-Butoxycarbonylamino)salicylic Acid, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 4. usbio.net [usbio.net]
- 5. This compound CAS#: 135321-95-8 [m.chemicalbook.com]
- 6. Buy 4-Chloro-5-hydroxyfuran-2(5H)-one (EVT-387909) | 40636-99-5 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 5-(N-tert-Butoxycarbonylamino)salicylic Acid
CAS Number: 135321-95-8
Abstract
This technical guide provides a comprehensive overview of 5-(N-tert-Butoxycarbonylamino)salicylic acid, a key chemical intermediate and a significant impurity in the synthesis of Mesalamine (5-aminosalicylic acid), a first-line treatment for inflammatory bowel disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, and its critical role as a reference standard in quality control. While the direct biological activity of this compound is not extensively studied, its characterization is paramount for ensuring the purity and safety of Mesalamine formulations.
Introduction
This compound, also known as 5-(Boc-amino)salicylic acid, is a derivative of 5-aminosalicylic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is a common practice in organic synthesis to prevent the amino group from participating in undesired side reactions during chemical transformations on other parts of the molecule. In the context of pharmaceutical manufacturing, it is primarily recognized as a process-related impurity in the production of Mesalamine.[1] Consequently, its synthesis, identification, and quantification are of significant interest for regulatory and quality assurance purposes. This guide will delve into the technical aspects of this compound, providing valuable information for its handling, analysis, and understanding its relevance in a pharmaceutical setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical method development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 135321-95-8 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₅ | [2][3] |
| Molecular Weight | 253.25 g/mol | [2][3] |
| Appearance | Pinky-grey solid | [1] |
| Melting Point | 279-280 °C | [4][5] |
| Boiling Point (Predicted) | 367.5 ± 37.0 °C | [1] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | [1][5] |
| pKa (Predicted) | 3.12 ± 0.10 | [1] |
| Storage Temperature | -20°C Freezer | [1][5] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate (Boc)₂O.
General Experimental Protocol for Synthesis
This protocol describes a general method for the N-tert-butoxycarbonylation of an amino acid, which can be adapted for the synthesis of this compound.
Materials:
-
5-aminosalicylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., a mixture of water and acetone)
-
Base (optional, e.g., sodium bicarbonate)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of dichloromethane and methanol)
Procedure:
-
Dissolve 1 mmol of 5-aminosalicylic acid in a suitable solvent mixture (e.g., 9.5 mL of distilled water and 0.5 mL of acetone) in a round-bottom flask.[6]
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
If required, a mild base can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (5-aminosalicylic acid) is completely consumed.
-
Once the reaction is complete, add dichloromethane (e.g., 5 mL) to the reaction mixture and stir.[6]
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it under vacuum to obtain the crude product.[6]
General Purification Protocol
The crude this compound can be purified by column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable slurry packing method with the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a 9:1 mixture of dichloromethane and methanol) to separate the desired product from impurities.[6]
-
Collect the fractions containing the pure product, which can be identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Applications in Research and Drug Development
The primary application of this compound is as a reference standard for the quality control of Mesalamine.[1] Its presence and concentration as an impurity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.[1]
Beyond its role as an impurity, this compound serves as a valuable tool in chemical research. The Boc-protected form allows for selective chemical modifications at other positions of the salicylic acid scaffold, enabling the synthesis of novel derivatives for various research purposes, including potential applications in material science.[1]
Biological Activity and Mechanism of Action
There is a lack of specific studies on the biological activity and mechanism of action of this compound itself. It is generally considered a pro-drug or an impurity of Mesalamine. The biological effects of interest are associated with the active pharmaceutical ingredient, 5-aminosalicylic acid (Mesalamine), which is formed upon the removal of the Boc protecting group.
Mesalamine exerts its anti-inflammatory effects in the gastrointestinal tract through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of inflammatory cytokine production.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic pathway for the preparation of this compound from 5-aminosalicylic acid and its subsequent deprotection to yield the active drug, Mesalamine.
Caption: General synthesis and deprotection of 5-(Boc-amino)salicylic acid.
Quality Control Workflow
This diagram outlines a typical workflow for the use of this compound as a reference standard in the quality control of Mesalamine drug products.
Caption: Quality control workflow for Mesalamine impurity analysis.
Conclusion
This compound is a compound of significant interest within the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacturing of Mesalamine. While it does not possess the therapeutic effects of its deprotected counterpart, its chemical properties and synthesis are crucial areas of study for ensuring the quality and safety of a widely used anti-inflammatory drug. This technical guide has provided a consolidated resource of its known properties, general synthetic and purification approaches, and its application in a quality control setting. Further research into the potential biological interactions of this molecule, even as an impurity, could provide a more complete understanding of the overall safety profile of Mesalamine formulations.
References
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of 5-(BOC-amino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and analytical characterization of 5-(BOC-amino)salicylic acid. The information enclosed is intended to support research and development activities where this compound is of interest.
Chemical Structure and Properties
5-(BOC-amino)salicylic acid, also known as 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid, is a derivative of 5-aminosalicylic acid where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is common in organic synthesis to prevent the amino group from participating in undesired reactions.
Chemical Structure:
Figure 1: Chemical structure of 5-(BOC-amino)salicylic acid.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 135321-95-8 | N/A |
| Molecular Formula | C₁₂H₁₅NO₅ | N/A |
| Molecular Weight | 253.25 g/mol | N/A |
| Melting Point | 279-280 °C | N/A |
| Appearance | Off-white to pale pink powder | N/A |
Synthesis Protocol
The synthesis of 5-(BOC-amino)salicylic acid is typically achieved through the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Workflow:
Technical Guide: Solubility of 5-(N-tert-Butoxycarbonylamino)salicylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-(N-tert-Butoxycarbonylamino)salicylic Acid in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to design and execute robust solubility studies for this compound.
Introduction
This compound, a derivative of 5-aminosalicylic acid, is a compound of interest in pharmaceutical research and development. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for designing synthetic routes, purification processes, and formulation strategies. The tert-butoxycarbonyl (Boc) protecting group significantly alters the polarity and hydrogen bonding capabilities of the parent molecule, thereby influencing its solubility profile. Understanding this profile is essential for predicting its behavior in different solvent systems, which is a fundamental aspect of process chemistry and formulation science.
Solubility Profile
Currently, there is a lack of specific, publicly available quantitative solubility data for this compound. However, qualitative assessments indicate its general solubility characteristics in several common organic solvents.
Quantitative Solubility Data
As of the latest literature review, precise quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents has not been formally published. The available information suggests the compound is "slightly soluble" in several polar aprotic and protic solvents. For context, the solubility of the related compound, 5-Aminosalicylic Acid, has been reported to be approximately 4 mg/mL in Dimethyl Sulfoxide (DMSO) and 1.6 mg/mL in Dimethylformamide (DMF)[1]. It is anticipated that the Boc-protected derivative will exhibit different solubility due to the presence of the bulky, non-polar tert-butyl group.
Qualitative Solubility Summary
The following table summarizes the known qualitative solubility of this compound in selected organic solvents.
| Solvent | Chemical Class | Qualitative Solubility |
| Dioxane | Ether | Slightly Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[2][3] |
| Methanol | Alcohol | Slightly Soluble[2][3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique for pharmaceutical compounds[4][5][6].
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, acid modifier like trifluoroacetic acid)
-
Autosampler vials
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of sealed vials, each containing a known volume of the selected organic solvent.
-
Ensure that there is undissolved solid material at the bottom of each vial to confirm that saturation has been reached.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic relevant laboratory or physiological conditions.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility[6].
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble.
-
Perform a series of serial dilutions of the stock solution to prepare a set of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution for the analyte.
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples of the saturated solutions.
-
Record the peak areas of the analyte in the sample chromatograms.
-
-
Calculation of Solubility:
-
Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
5-(N-tert-Butoxycarbonylamino)salicylic Acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(N-tert-Butoxycarbonylamino)salicylic Acid, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, its role in the synthesis of Mesalamine, and the subsequent biological pathways influenced by the active pharmaceutical ingredient.
Physicochemical Properties
This compound, also known as 5-(Boc-amino)salicylic acid, is a derivative of salicylic acid. Its quantitative properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |
| Molecular Weight | 253.25 g/mol | [1][2][3][4][5] |
| CAS Number | 135321-95-8 | [1][2][3][4][5] |
Role in Pharmaceutical Synthesis
This compound is a notable impurity that can arise during the synthesis of Mesalamine, also known as 5-aminosalicylic acid (5-ASA).[3] Mesalamine is an anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The Boc protecting group on the amine is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The general synthetic workflow involves the protection of the amino group of 5-aminosalicylic acid, subsequent chemical modifications, and a final deprotection step to yield the active pharmaceutical ingredient. The presence of this compound as an impurity indicates an incomplete deprotection step.
Caption: Synthetic workflow for Mesalamine (5-ASA).
Mechanism of Action of Mesalamine (5-Aminosalicylic Acid)
The therapeutic effects of Mesalamine (5-ASA), the intended product from the synthesis involving this compound, are attributed to its anti-inflammatory properties. One of the key mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Furthermore, recent studies have elucidated that oxidized 5-ASA can activate the Nrf2-HO-1 pathway.[6] This is significant as the inflammatory environment of the gut can lead to the oxidation of 5-ASA. This oxidized form then covalently binds to Keap1, leading to the activation of Nrf2 and the subsequent expression of antioxidant and anti-inflammatory genes like heme oxygenase-1 (HO-1).[6]
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of the Boc Protecting Group in Aminosalicylic Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis and modification of aminosalicylic acids. Aminosalicylic acids, key structural motifs in numerous pharmaceutical compounds, present unique synthetic challenges due to the presence of multiple reactive functional groups. The strategic application of the Boc protecting group to the amine functionality is a cornerstone of their chemical manipulation, enabling selective reactions at other positions on the molecule. This document outlines the fundamental principles, experimental protocols, and practical considerations for the Boc protection and deprotection of aminosalicylic acids, with a focus on 4-aminosalicylic acid and 5-aminosalicylic acid (Mesalamine).
The Role and Importance of the Boc Protecting Group
The primary amino group in aminosalicylic acids is both nucleophilic and basic, rendering it susceptible to a wide range of reactions, including acylation, alkylation, and oxidation.[1] This reactivity can interfere with desired chemical transformations at the carboxylic acid or phenolic hydroxyl groups. The Boc group serves as a temporary shield for the amine, effectively masking its reactivity under many synthetic conditions.[2]
The popularity of the Boc group stems from its favorable properties:
-
Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for a broad scope of subsequent reactions.[2]
-
Ease of Introduction: The protection reaction, typically employing di-tert-butyl dicarbonate (Boc₂O), is generally high-yielding and proceeds under mild conditions.[3]
-
Facile Cleavage: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[3]
Experimental Protocols
The following sections provide detailed methodologies for the Boc protection of aminosalicylic acids and the subsequent deprotection.
Boc Protection of Aminosalicylic Acids
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is typically added to neutralize the protonated amine formed during the reaction.[4]
General Procedure:
A solution of the aminosalicylic acid is prepared in a suitable solvent system, followed by the addition of a base and di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Materials:
-
Aminosalicylic acid (e.g., 4-aminosalicylic acid or 5-aminosalicylic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate, or sodium hydroxide)
-
Solvent (e.g., tetrahydrofuran (THF), dioxane, methanol, or a mixture with water)
-
Ethyl acetate
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve the aminosalicylic acid (1.0 eq.) in a suitable solvent or solvent mixture (e.g., a 1:1 mixture of dioxane and water).
-
Add the base (1.5-2.0 eq.). For example, sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, adjust the pH of the mixture to approximately 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-aminosalicylic acid.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Deprotection of N-Boc-Aminosalicylic Acids
The removal of the Boc group is an acid-catalyzed process that results in the formation of the stable tert-butyl cation, carbon dioxide, and the free amine.[3]
General Procedure:
The N-Boc-protected aminosalicylic acid is dissolved in an organic solvent and treated with a strong acid. The reaction is typically rapid and occurs at room temperature.
-
Materials:
-
N-Boc-aminosalicylic acid
-
Strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane or ethyl acetate)
-
Solvent (e.g., dichloromethane (DCM) or dioxane)
-
Diethyl ether
-
-
Protocol (using TFA in DCM):
-
Dissolve the N-Boc-aminosalicylic acid (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq., or a 25-50% solution in DCM) to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The product is often obtained as the corresponding ammonium salt. To obtain the free amine, a basic workup can be performed.
-
Triturate the residue with diethyl ether to precipitate the product, which can then be collected by filtration.
-
Quantitative Data
The following tables summarize typical reaction conditions and expected outcomes for the Boc protection and deprotection of aminosalicylic acids. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Boc Protection of Aminosalicylic Acids
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Aminosalicylic Acid | Boc₂O, NaHCO₃ | Dioxane/H₂O | Room Temp | 12-24 | >90 (expected) |
| 5-Aminosalicylic Acid | Boc₂O, TEA | THF | Room Temp | 12-24 | >90 (expected) |
Table 2: Deprotection of N-Boc-Aminosalicylic Acids
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-4-Aminosalicylic Acid | TFA | DCM | Room Temp | 1-4 | >95 (expected) |
| N-Boc-5-Aminosalicylic Acid | 4M HCl in Dioxane | Dioxane | Room Temp | 1-4 | >95 (expected) |
Table 3: Spectroscopic Data of Aminosalicylic Acids
| Compound | 1H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 4-Aminosalicylic Acid | 7.46 (d), 6.12 (dd), 6.01 (d)[5] | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches.[6] |
| 5-Aminosalicylic Acid | 7.2-7.5 (m), 6.7-6.9 (m) | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches.[7][8] |
Visualizing Synthetic Workflows
The use of Boc-protected aminosalicylic acids is crucial in multi-step synthetic sequences, particularly in drug discovery and development. The following diagrams illustrate the logical flow of a typical synthetic and screening process.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the synthetic chemistry of aminosalicylic acids. Its robust nature under a variety of reaction conditions, coupled with its facile removal under acidic treatment, allows for the selective modification of these multifunctional molecules. The protocols and data presented in this guide provide a foundational understanding for researchers in the pharmaceutical and chemical sciences to effectively utilize Boc protection in their synthetic strategies, ultimately enabling the development of novel therapeutics and other advanced materials.
References
- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Research Applications of 5-(BOC-amino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(tert-butoxycarbonylamino)salicylic acid, a key intermediate in the synthesis of novel derivatives of 5-aminosalicylic acid (5-ASA). This document outlines its role in medicinal chemistry, potential therapeutic applications of its derivatives, detailed synthetic protocols, and the underlying biological pathways.
Introduction: The Role of 5-Aminosalicylic Acid (5-ASA) in Therapeutics
5-Aminosalicylic acid, also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects. However, when administered orally, 5-ASA is readily absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and reduced drug concentration at the target site.
To overcome these limitations, various derivatives and prodrugs of 5-ASA have been developed. These modifications are designed to protect the parent drug during its transit through the upper GI tract, allowing for targeted release in the colon. The chemical modification of the 5-amino group of 5-ASA is a key strategy in the development of these next-generation therapeutics. This is where the utility of 5-(BOC-amino)salicylic acid as a protected building block becomes paramount.
5-(BOC-amino)salicylic Acid: A Key Synthetic Intermediate
5-(BOC-amino)salicylic acid (CAS No. 135321-95-8) is a derivative of 5-ASA where the amino group is protected by a tert-butoxycarbonyl (BOC) group.[2] This protection is a common strategy in organic synthesis to prevent the highly reactive amino group from participating in unintended side reactions during subsequent chemical modifications of the molecule.
The primary research application of 5-(BOC-amino)salicylic acid is to serve as a starting material for the synthesis of N-acylated derivatives of 5-ASA. By temporarily masking the amino group, chemists can selectively perform reactions on other parts of the molecule or, more commonly, couple various moieties to the amino group after a controlled deprotection step. This approach allows for the creation of a diverse library of 5-ASA derivatives with potentially improved pharmacokinetic profiles and novel biological activities.
Logical Workflow for Derivative Synthesis
Caption: General synthetic workflow for N-acyl derivatives.
Potential Therapeutic Applications of Derivatives
The derivatives synthesized from 5-(BOC-amino)salicylic acid have a wide range of potential therapeutic applications, primarily centered around inflammatory conditions.
-
Anti-Inflammatory Agents: By acylating the amino group, novel compounds with enhanced anti-inflammatory properties can be developed. These derivatives may exhibit improved targeting to inflamed tissues or possess additional mechanisms of action.
-
Prodrugs for Colon-Specific Delivery: Coupling amino acids or peptides to 5-ASA via an amide bond can create prodrugs that are stable in the stomach and small intestine but are cleaved by bacterial enzymes in the colon, releasing the active 5-ASA.
-
Modulators of Metabolic Disorders: Research has indicated a potential role for acylated derivatives in the treatment of metabolic disorders.
-
Agents for Autoimmune Disorders: The development of novel acylated compounds from 5-(BOC-amino)salicylic acid is being explored for the management of various autoimmune conditions.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a generic N-acyl derivative of 5-ASA using 5-(BOC-amino)salicylic acid as the starting material.
4.1 General Peptide Coupling Protocol
This protocol describes the coupling of an amino acid to the carboxylic acid group of 5-(BOC-amino)salicylic acid.
Materials:
-
5-(BOC-amino)salicylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Amino acid methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 5-(BOC-amino)salicylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Coupling Reaction: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.2 eq) in DCM and add TEA (2.5 eq). Stir for 20 minutes. Add this solution to the activated ester from step 1. Allow the reaction to proceed overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
BOC Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The final product can be further purified by recrystallization or chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
While specific biological activity data for derivatives synthesized directly from 5-(BOC-amino)salicylic acid is limited in publicly available literature, the following table provides an illustrative summary of the types of quantitative data that would be generated and evaluated for such novel compounds. The data is based on typical assays for anti-inflammatory and cytotoxic activity.
| Compound ID | Derivative Type | Yield (%) | IC50 (COX-2) (μM) | IC50 (5-LOX) (μM) | Cytotoxicity (CC50) (μM) |
| 5-ASA (Ref.) | - | - | 150 | >200 | >500 |
| DERIV-01 | N-Acetyl | 85 | 120 | 180 | >500 |
| DERIV-02 | N-Propionyl | 82 | 110 | 165 | >500 |
| DERIV-03 | N-Benzoyl | 75 | 95 | 140 | 450 |
| DERIV-04 | N-Glycinyl | 78 | 145 | 190 | >500 |
Note: The data presented in this table is for illustrative purposes only and is intended to represent the types of quantitative measurements that are critical in the evaluation of new 5-ASA derivatives.
Mechanism of Action of 5-ASA: The Target for Derivative Development
The derivatives of 5-ASA are designed to deliver the active moiety to the site of inflammation, where it is believed to exert its therapeutic effects through multiple mechanisms. Understanding these pathways is crucial for the rational design of new derivatives.
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[3]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA is a potent antioxidant and can neutralize harmful reactive oxygen species produced by inflammatory cells.
-
Modulation of NF-κB Signaling: 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway Inhibition by 5-ASA
Caption: Inhibition of NF-κB activation by 5-ASA.
Conclusion
5-(BOC-amino)salicylic acid is a valuable and versatile building block in medicinal chemistry for the development of novel 5-ASA derivatives. Its use allows for the specific and controlled modification of the 5-amino group, enabling the synthesis of prodrugs with enhanced colon-specific delivery and new chemical entities with potentially improved therapeutic profiles. Further research utilizing this intermediate is warranted to explore the full therapeutic potential of N-acylated 5-ASA derivatives in the treatment of inflammatory and other diseases.
References
Methodological & Application
Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid from 5-Aminosalicylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid, a key intermediate in the development of targeted drug delivery systems and other pharmaceutical applications. The procedure outlines the protection of the amino group of 5-aminosalicylic acid (5-ASA) using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Introduction
5-Aminosalicylic acid (5-ASA), a potent anti-inflammatory agent, is the active metabolite of sulfasalazine and is widely used in the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. The targeted delivery of 5-ASA to the colon is a primary objective in formulation development to maximize its therapeutic effect at the site of inflammation while minimizing systemic side effects.
The protection of the amino group of 5-ASA with the tert-butoxycarbonyl (Boc) group is a common strategy in medicinal chemistry. This modification allows for subsequent chemical transformations at other positions of the molecule and is a crucial step in the synthesis of various prodrugs and derivatives designed for controlled release and targeted delivery. This application note provides a reliable and reproducible protocol for this synthesis.
Reaction Scheme
The synthesis involves the reaction of 5-aminosalicylic acid with di-tert-butyl dicarbonate in the presence of a base, typically sodium bicarbonate, in a mixed solvent system of tetrahydrofuran (THF) and water. The Boc group selectively reacts with the amino group to form a stable carbamate linkage.
Caption: Reaction scheme for the Boc protection of 5-aminosalicylic acid.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Description |
| 5-Aminosalicylic acid (5-ASA) | Reagent grade, ≥98% purity |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% purity |
| Sodium bicarbonate (NaHCO₃) | ACS reagent grade |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Ethyl acetate | ACS reagent grade |
| Hexane | ACS reagent grade |
| 1 M Hydrochloric acid (HCl) | Standardized solution |
| Deionized water | |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| High-vacuum pump | |
| Analytical balance | |
| pH meter or pH paper |
Procedure
-
Dissolution of 5-ASA: In a 250 mL round-bottom flask, dissolve 5.0 g (32.6 mmol) of 5-aminosalicylic acid and 5.48 g (65.2 mmol) of sodium bicarbonate in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and deionized water.
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add 7.8 g (35.9 mmol) of di-tert-butyl dicarbonate.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the THF from the mixture using a rotary evaporator.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A precipitate will form.
-
Work-up - Extraction: Extract the product from the aqueous mixture with three 50 mL portions of ethyl acetate.
-
Work-up - Washing and Drying: Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| 5-Aminosalicylic Acid (MW: 153.14 g/mol ) | 5.0 g |
| Product | |
| This compound (MW: 253.25 g/mol )[1][2] | |
| Theoretical Yield | 8.28 g |
| Typical Actual Yield | 7.0 - 7.8 g |
| Typical Yield Percentage | 85 - 94 % |
| Melting Point | 279-280 °C[2][3] |
| Appearance | Off-white to pinkish-grey solid[2] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[2] |
Note: The actual yield may vary depending on the reaction scale and purification efficiency.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of Boc-5-ASA.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 5-aminosalicylic acid. The described method is robust, high-yielding, and provides a product of high purity suitable for further use in pharmaceutical research and development. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.
References
Application Notes and Protocols for HPLC Analysis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
These application notes provide a comprehensive guide for the quantitative analysis of 5-(N-tert-Butoxycarbonylamino)salicylic acid using High-Performance Liquid Chromatography (HPLC). This compound, often an intermediate or impurity in the synthesis of Mesalamine (5-aminosalicylic acid), requires accurate analytical methods for quality control and research purposes.[1] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a Boc-protected derivative of 5-aminosalicylic acid (5-ASA). The presence of the tert-Butoxycarbonyl (Boc) protecting group increases the molecule's hydrophobicity compared to 5-ASA. This characteristic is a key consideration in the development of a suitable reversed-phase HPLC method. The analytical procedure detailed herein is designed to provide high-resolution separation and accurate quantification of this analyte.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid (glacial, analytical grade)
-
Ammonium acetate (analytical grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
A gradient elution method is proposed to ensure the effective separation of the analyte from potential impurities.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Discussion
The proposed HPLC method is designed to be robust and reliable for the analysis of this compound. The use of a C18 column provides good retention for this relatively non-polar molecule. The gradient elution allows for the separation of the main analyte from more polar impurities that might elute early and more non-polar impurities that would be strongly retained under isocratic conditions.
The choice of a buffered mobile phase at pH 4.5 ensures the consistent ionization state of the salicylic acid moiety, leading to reproducible retention times and sharp peak shapes. UV detection at 254 nm is suitable as the aromatic ring and carbonyl groups in the molecule are expected to have significant absorbance at this wavelength.
For related compounds like 5-aminosalicylic acid, various HPLC methods have been developed, often employing C18 columns and UV or fluorescence detection.[2][3][4] While 5-ASA is more polar, the fundamental principles of reversed-phase chromatography apply. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a powerful tool for separating isomers and related impurities of aminosalicylic acids and could be explored as an alternative method.[5]
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The data presented in the tables above represent typical expected outcomes for a validated method.
References
- 1. lookchem.com [lookchem.com]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Application Note: Purification of 5-(BOC-amino)salicylic Acid by Column Chromatography
Introduction
5-(BOC-amino)salicylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (BOC) protecting group is frequently employed to mask the amine functionality during synthetic transformations. Following the introduction of the BOC group, purification is often necessary to remove unreacted starting materials, byproducts, and excess reagents. Column chromatography is a widely used and effective technique for the purification of such intermediates on a laboratory scale. This application note provides a detailed protocol for the purification of 5-(BOC-amino)salicylic acid using silica gel column chromatography.
Principle of Separation
The purification strategy relies on the principles of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent. The separation of compounds is achieved based on their differential adsorption to the silica gel and their solubility in the mobile phase. 5-(BOC-amino)salicylic acid, with its polar carboxylic acid and carbamate groups, will interact with the silica gel. By using a mobile phase of appropriate polarity, the target compound can be selectively eluted from the column, separating it from less polar and more polar impurities. The BOC group makes the molecule less polar than the parent 5-aminosalicylic acid, facilitating its separation from the unreacted starting material.
Challenges and Optimization
Potential challenges in the purification of 5-(BOC-amino)salicylic acid include:
-
Co-elution of Impurities: Structurally similar impurities may have similar polarities, leading to incomplete separation.
-
Acidic Nature: The carboxylic acid group can lead to peak tailing on silica gel. This can sometimes be mitigated by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.
-
Solubility: The compound's solubility in the loading solvent and the mobile phase is crucial for efficient chromatography.
Optimization of the mobile phase composition is key to a successful separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column chromatography.
Experimental Protocol
This protocol outlines the purification of crude 5-(BOC-amino)salicylic acid using flash column chromatography on silica gel.
1. Materials and Equipment
-
Crude 5-(BOC-amino)salicylic acid
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (for cleaning)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Preparation of the Column
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
3. Sample Preparation and Loading
-
Dissolve the crude 5-(BOC-amino)salicylic acid in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for compounds with limited solubility, a dry loading method can be used:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
4. Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Monitor the elution of the compound by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and visualize under a UV lamp.
-
Pool the fractions containing the pure product.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Data Presentation
Table 1: Representative Mobile Phase Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 90 | 10 | 2-3 | Elution of non-polar impurities |
| 2 | 80 | 20 | 5-10 | Elution of the target compound |
| 3 | 70 | 30 | 5-10 | Continued elution of the target compound |
| 4 | 50 | 50 | 3-5 | Elution of more polar impurities |
| 5 | 0 | 100 | 2 | Column flush |
Note: This is a representative gradient and should be optimized based on TLC analysis of the specific crude mixture.
Visualizations
Diagram 1: Workflow for Purification of 5-(BOC-amino)salicylic acid
Caption: Workflow for the purification of 5-(BOC-amino)salicylic acid.
Diagram 2: Logical Relationship of Components in Column Chromatography
Caption: Key components and their relationship in the chromatographic separation.
Application Note: NMR Spectroscopic Characterization of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the characterization of 5-(N-tert-Butoxycarbonylamino)salicylic Acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the workflow and molecular structure. This guide is intended to assist researchers in confirming the structure and purity of the synthesized compound, a valuable intermediate in pharmaceutical development.
Introduction
This compound is a derivative of 5-aminosalicylic acid (5-ASA), a drug widely used in the treatment of inflammatory bowel disease. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical modifications at other positions of the molecule. Accurate characterization of this intermediate is crucial to ensure the identity and purity of subsequent products in a synthetic route. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the expected NMR spectral features and provides standardized protocols for its analysis.
Predicted NMR Spectral Data
Due to the limited availability of directly published NMR data for this compound, the following chemical shifts and coupling constants are predicted based on the analysis of structurally similar compounds, including salicylic acid and N-Boc protected amines. These values should serve as a reliable guide for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~1.50 | Singlet | - | -C(CH₃)₃ (Boc group) |
| ~7.00 | Doublet | ~8.5 | H-3 |
| ~7.80 | Doublet of doublets | ~8.5, ~2.5 | H-4 |
| ~8.20 | Doublet | ~2.5 | H-6 |
| ~9.50 | Singlet (broad) | - | -NH- (Amine) |
| ~11.00 | Singlet (broad) | - | -COOH (Carboxylic acid) |
| ~11.50 | Singlet (broad) | - | -OH (Phenolic) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | -C(C H₃)₃ (Boc group) |
| ~81.0 | -C (CH₃)₃ (Boc group) |
| ~113.0 | C-1 |
| ~118.0 | C-3 |
| ~122.0 | C-6 |
| ~125.0 | C-4 |
| ~132.0 | C-5 |
| ~153.0 | -NHC O- (Boc group) |
| ~158.0 | C-2 |
| ~172.0 | -C OOH (Carboxylic acid) |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -OH, -NH, -COOH). Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), though exchangeable protons may be broadened or absent in these solvents.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, brief sonication can be used to aid dissolution.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectral Acquisition
The following are general acquisition parameters that can be adapted for most modern NMR spectrometers.[1][2]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Acquisition Time (AQ): 2-4 seconds[1]
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or higher (dependent on sample concentration)
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm assignments if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the molecule.
References
Application Notes: Mass Spectrometry Analysis of Boc-Protected Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid is a key pharmacophore and a versatile starting material in the synthesis of numerous pharmaceutical compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the phenolic hydroxyl of salicylic acid is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and characterizing the final products. This application note provides a detailed protocol for the analysis of Boc-protected salicylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Challenges and Considerations
The analysis of Boc-protected compounds by mass spectrometry requires careful consideration of the labile nature of the Boc group. In-source fragmentation, where the protecting group is cleaved within the ion source of the mass spectrometer, is a common challenge. This can lead to the observation of ions corresponding to the unprotected salicylic acid, potentially complicating data interpretation. To mitigate this, softer ionization conditions and optimized liquid chromatography methods are recommended.
Expected Mass-to-Charge Ratios and Fragmentation
The primary ions of interest in the mass spectrum of Boc-protected salicylic acid are the protonated or deprotonated molecule and its characteristic fragment ions.
Table 1: Key m/z Values for Boc-Protected Salicylic Acid in Positive and Negative Ion Modes
| Ion Description | Formula | Ionization Mode | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₅O₅⁺ | Positive | 239.09 |
| [M+Na]⁺ | C₁₂H₁₄O₅Na⁺ | Positive | 261.07 |
| [M-H]⁻ | C₁₂H₁₃O₅⁻ | Negative | 237.08 |
| [M-C₄H₈+H]⁺ | C₈H₇O₅⁺ | Positive | 183.03 |
| [M-Boc+H]⁺ | C₇H₇O₃⁺ | Positive | 139.04 |
| [M-CO₂-H]⁻ | C₁₁H₁₃O₃⁻ | Negative | 193.09 |
| [Salicylic Acid-H]⁻ | C₇H₅O₃⁻ | Negative | 137.02 |
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the Boc group exhibits characteristic fragmentation patterns. The most common losses are isobutylene (56 Da) and the entire Boc group (100 Da).
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of Boc-protected salicylic acid.
Protocol for the Deprotection of 5-(N-tert-Butoxycarbonylamino)salicylic Acid to Synthesize 5-Aminosalicylic Acid (Mesalazine)
Application Note
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalazine, is the active metabolite of sulfasalazine and is widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is attributed to its anti-inflammatory properties within the colon. The synthesis of high-purity 5-ASA is of significant interest to the pharmaceutical industry. A common and effective synthetic route involves the deprotection of an N-protected precursor, such as 5-(N-tert-Butoxycarbonylamino)salicylic acid. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under various conditions and its facile removal under acidic conditions.
This document provides detailed protocols for the deprotection of this compound using two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl). These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and important considerations for a successful synthesis of 5-aminosalicylic acid.
Reaction Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[1]
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and efficient method for Boc deprotection.[2][3]
Materials
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath with continuous stirring. Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene can be performed. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-aminosalicylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 5-aminosalicylic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and often yields the hydrochloride salt of the product, which can be advantageous for purification and handling.[4][5][6]
Materials
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, for improved solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure
-
Reaction Setup: Dissolve this compound in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask.
-
Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane to the flask. A typical ratio is to use a significant excess of HCl (e.g., 10-20 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The deprotection is often complete within 2 to 16 hours.[4] The product, 5-aminosalicylic acid hydrochloride, may precipitate out of the solution as a solid.
-
Work-up: a. If a precipitate has formed, collect the solid by filtration. b. Wash the solid with cold diethyl ether to remove any non-polar impurities. c. Dry the solid under vacuum to obtain 5-aminosalicylic acid hydrochloride.
-
Purification and Neutralization (if free amine is desired): a. The hydrochloride salt can be further purified by recrystallization. b. To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized by the addition of a base, such as sodium bicarbonate, until the pH is neutral. The precipitated 5-aminosalicylic acid can then be collected by filtration, washed with cold water, and dried.
Data Presentation
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) | Reference |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid in Dioxane | [2][4] |
| Solvent | Dichloromethane | 1,4-Dioxane (+/- Methanol) | [2][4] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [4] |
| Reaction Time | 1 - 2 hours | 2 - 16 hours | [4] |
| Typical Yield | >90% (general observation for Boc deprotection) | >90% (general observation for Boc deprotection) | [6] |
| Product Form | Free Amine (after work-up) | Hydrochloride Salt | [4] |
Note: Specific yields for the deprotection of this compound are not widely reported in the literature, but high yields are generally expected for this type of transformation.
Visualizations
Signaling Pathway of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Protocol 1 (TFA/DCM)
Caption: Workflow for TFA-mediated deprotection.
Experimental Workflow for Protocol 2 (HCl/Dioxane)
Caption: Workflow for HCl-mediated deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
analytical method validation for 5-(BOC-amino)salicylic acid
An Application Note on the Analytical Method Validation for 5-(BOC-amino)salicylic acid
Introduction
5-(BOC-amino)salicylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.
This application note details a validated HPLC method for the quantitative determination of 5-(BOC-amino)salicylic acid. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Materials and Methods
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Chromatographic Column: C18 column (250 x 4.6 mm, 5 µm particle size).
-
Software: Empower™ 3 Chromatography Data Software or equivalent.
-
Reference Standard: 5-(BOC-amino)salicylic acid (Purity > 99%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), and Deionized water.
Chromatographic Conditions
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (pH adjusted to 3.0) and acetonitrile in a ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 237 nm.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-(BOC-amino)salicylic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing 5-(BOC-amino)salicylic acid and prepare a solution of a target concentration (e.g., 100 µg/mL) in the mobile phase.
Experimental Protocols
Specificity
The specificity of the method was evaluated by injecting the blank (mobile phase), a standard solution of 5-(BOC-amino)salicylic acid, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.
Linearity and Range
Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 50% to 150% of the target analyte concentration (50, 75, 100, 125, 150, and 200 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined. The range of the method is the concentration interval over which linearity, accuracy, and precision have been established.
Accuracy
Accuracy was determined by the recovery method. A known amount of 5-(BOC-amino)salicylic acid reference standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): The repeatability of the method was determined by analyzing six replicate injections of the standard solution at 100% of the target concentration (100 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and different equipment. Six replicate injections of the standard solution (100 µg/mL) were analyzed, and the %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied were:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters (e.g., tailing factor, theoretical plates) and the %RSD of the peak areas were monitored.
Results and Discussion
The developed HPLC method proved to be specific, linear, accurate, precise, and robust for the quantification of 5-(BOC-amino)salicylic acid.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 1254 |
| 75 | 1880 |
| 100 | 2510 |
| 125 | 3135 |
| 150 | 3760 |
| 200 | 5020 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25.08x + 4.5 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80 | 80 | 79.5 | 99.38 | 99.45 |
| 80 | 79.6 | 99.50 | ||
| 80 | 79.5 | 99.38 | ||
| 100 | 100 | 100.2 | 100.20 | 100.10 |
| 100 | 99.9 | 99.90 | ||
| 100 | 100.2 | 100.20 | ||
| 120 | 120 | 119.5 | 99.58 | 99.64 |
| 120 | 119.7 | 99.75 | ||
| 120 | 119.5 | 99.58 |
Table 3: Precision Data
| Parameter | %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.45 | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.82 | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness Data
| Parameter Varied | Variation | Tailing Factor | Theoretical Plates | %RSD (n=3) |
| Flow Rate (mL/min) | 0.9 | 1.12 | 8950 | 0.55 |
| 1.1 | 1.10 | 8850 | 0.51 | |
| Temperature (°C) | 28 | 1.11 | 8900 | 0.48 |
| 32 | 1.10 | 8920 | 0.46 | |
| Acetonitrile (%) | 53 | 1.13 | 8800 | 0.62 |
| 57 | 1.09 | 8980 | 0.58 |
Visualizations
Caption: Experimental workflow for the analytical method validation of 5-(BOC-amino)salicylic acid.
Caption: Logical relationship of the analytical method validation parameters.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of 5-(BOC-amino)salicylic acid in pharmaceutical intermediates. The method validation results demonstrate that the procedure is specific, linear over a wide range, accurate, precise, and robust. This method can be effectively implemented for routine quality control analysis.
References
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Aminosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of aminosalicylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc protection of 4-aminosalicylic acid and 5-aminosalicylic acid.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired N-Boc-aminosalicylic acid | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of Boc anhydride. 2. Decarboxylation: Reaction conditions are too acidic or the temperature is too high, leading to the loss of the carboxylic acid group.[1][2] 3. Esterification: The carboxylic acid or phenolic hydroxyl group has reacted with an alcohol solvent or the tert-butyl cation generated from Boc anhydride. | 1. Optimize reaction conditions: Increase the reaction time, gradually raise the temperature while monitoring for side products, or use a slight excess of Boc anhydride (1.1-1.5 equivalents). 2. Control pH and temperature: Use a non-acidic or weakly basic catalyst. Maintain a low to moderate reaction temperature. For p-aminosalicylic acid, decarboxylation is more significant near its isoelectric pH.[1] 3. Choose appropriate solvent: Use aprotic solvents like THF, dioxane, or acetonitrile instead of alcohol-based solvents.[3] |
| Presence of multiple spots on TLC/peaks in HPLC | 1. Di-Boc protection: The amino group has been protected twice. 2. Esterification: Formation of tert-butyl ester at the carboxylic acid or phenolic hydroxyl group. 3. Unreacted starting material: Incomplete conversion of aminosalicylic acid. | 1. Control stoichiometry: Use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents). The formation of di-Boc derivatives is more likely with a large excess of the protecting agent. 2. Use milder conditions: Avoid strongly acidic conditions that can promote esterification. Purification by column chromatography can separate the desired product from ester byproducts. 3. Optimize reaction: Refer to "Low yield" solutions. Purification via recrystallization or column chromatography can remove unreacted starting material. |
| Product degradation during purification | Acid sensitivity: The Boc-protected aminosalicylic acid is sensitive to the acidic nature of silica gel during column chromatography, leading to partial deprotection or other side reactions. | Use neutral or deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use. Alternative purification: Consider recrystallization as a non-chromatographic purification method. |
| Difficulty in isolating the product | High water solubility: The product may have significant solubility in the aqueous phase during workup, leading to loss of material. | Optimize extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate). Perform multiple extractions to maximize recovery. Acidify the aqueous layer carefully to precipitate the product, then extract. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of aminosalicylic acid?
A1: The most prevalent side reactions include:
-
Esterification of the carboxylic acid or the phenolic hydroxyl group.
-
Decarboxylation , particularly with 4-aminosalicylic acid under acidic or heated conditions.[1][2]
-
Di-Boc protection of the amino group, where two Boc groups are attached to the nitrogen.
-
Incomplete reaction , resulting in a mixture of starting material and the desired product.
Q2: How can I minimize the esterification of the carboxylic acid and phenolic hydroxyl groups?
A2: To minimize esterification, it is recommended to:
-
Use aprotic solvents such as tetrahydrofuran (THF), dioxane, or acetonitrile instead of alcoholic solvents.[3]
-
Employ non-acidic or mildly basic reaction conditions. Strong acids can catalyze esterification.
-
Control the reaction temperature, as higher temperatures can promote this side reaction.
Q3: Is decarboxylation a significant issue, and how can it be prevented?
A3: Yes, decarboxylation can be a significant side reaction, especially for 4-aminosalicylic acid. The rate of decarboxylation is influenced by pH and temperature.[1] To prevent this:
-
Avoid strongly acidic conditions. The reaction is catalyzed by acid.[1]
-
Maintain a low to moderate reaction temperature throughout the process.
-
Careful control of pH during the reaction and workup is crucial.
Q4: What is the best way to purify N-Boc-aminosalicylic acid?
A4: The choice of purification method depends on the scale and the impurities present.
-
Recrystallization is often effective for removing unreacted starting material and some side products.
-
Column chromatography on silica gel can provide high purity but care must be taken to avoid product degradation. It is advisable to use silica gel that has been neutralized with a base like triethylamine to prevent deprotection of the Boc group on the column.
Q5: What is a general, reliable protocol for the Boc protection of aminosalicylic acid?
A5: A general protocol involves dissolving the aminosalicylic acid in a suitable solvent system, adding a base, followed by the slow addition of di-tert-butyl dicarbonate (Boc anhydride). A common procedure is:
-
Dissolve the aminosalicylic acid in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide or sodium bicarbonate to deprotonate the amino group and the acidic functionalities.[]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, carefully acidifying the solution to precipitate the product, which can then be collected by filtration or extracted with an organic solvent.
Experimental Protocols
General Protocol for Boc Protection of Aminosalicylic Acid
-
Dissolution: Dissolve one equivalent of aminosalicylic acid in a 1:1 mixture of dioxane and water.
-
Basification: Add 2.5 equivalents of sodium bicarbonate in portions while stirring.
-
Addition of Boc Anhydride: Slowly add a solution of 1.2 equivalents of di-tert-butyl dicarbonate in dioxane to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute solution of hydrochloric acid or citric acid to a pH of 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for Boc protection of aminosalicylic acid.
Caption: Common side reactions in the Boc protection of aminosalicylic acid.
References
Technical Support Center: Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
Welcome to the technical support center for the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic procedure, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-aminosalicylic acid (5-ASA) starting material not dissolving?
A1: 5-Aminosalicylic acid is zwitterionic in nature, which contributes to its poor solubility in many common organic solvents like THF and acetonitrile.[1] To improve solubility, perform the reaction in a basic aqueous solution (e.g., using sodium hydroxide or sodium bicarbonate). This will deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.[1][2] A biphasic system, such as chloroform and water with a phase-transfer catalyst, or a mixture of water and a miscible organic solvent like THF or dioxane can also be effective.[2]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A2: The presence of multiple spots on your TLC plate suggests the formation of side products. Common impurities in the Boc protection of 5-ASA include:
-
Unreacted 5-ASA: If the reaction is incomplete.
-
N,N-di-Boc derivative: Formation of a double-protected amine, which can occur with excess Boc₂O or overly basic conditions.[3]
-
O-Boc protected product: The phenolic hydroxyl group can also be protected by Boc₂O, leading to an O-Boc derivative or a di-Boc (N- and O-) protected species.
-
Mixed anhydride: The carboxylic acid can react with di-tert-butyl dicarbonate (Boc₂O) to form a mixed anhydride, which can lead to other impurities.[1]
-
Isocyanate or urea derivatives: These can sometimes form as minor byproducts in Boc protection reactions.[3][4]
Q3: What is the optimal base to use for this reaction?
A3: The choice of base is critical for achieving a high yield and minimizing side reactions. For Boc protection of amino acids, aqueous bases like sodium bicarbonate or sodium hydroxide are commonly used to improve the solubility of the starting material.[1][2] Organic bases such as triethylamine (TEA) can also be used, often with 4-dimethylaminopyridine (DMAP) as a catalyst.[2] However, it is important to avoid using an excessive amount of a strong base, which can promote side reactions.[5] For this specific substrate, starting with a milder base like sodium bicarbonate is recommended.
Q4: Can the Boc protecting group be cleaved during the workup?
A4: Yes, the Boc group is sensitive to acidic conditions.[6] During the workup, acidification is necessary to neutralize the base and protonate the carboxylate to precipitate the product. However, using a strong acid or prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the premature cleavage of the Boc group, resulting in the regeneration of 5-ASA and a lower yield of the desired product.[2][6] It is advisable to use a mild acid and maintain a low temperature during the acidification step.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
After workup, little to no solid product is obtained.
-
TLC analysis of the crude product shows primarily starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Poor Solubility of 5-ASA | The starting material must be fully dissolved for the reaction to proceed efficiently. Use a basic aqueous solvent system (e.g., water/THF with NaHCO₃ or NaOH) to deprotonate the 5-ASA and increase its solubility.[1] | Protocol 1 |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material spot is no longer visible. If the reaction stalls, consider adding a small additional portion of Boc₂O. | Protocol 1 |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of reagents are used. Typically, a slight excess of Boc₂O (1.1-1.5 equivalents) is employed.[2] | Protocol 1 |
| Product Lost During Workup | The product may be soluble in the aqueous phase if the pH is not sufficiently acidic. Acidify the aqueous layer to a pH of approximately 3-4 with a mild acid (e.g., citric acid or dilute HCl) while cooling in an ice bath to precipitate the product.[1] | Protocol 1 |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC of the crude reaction mixture shows several spots.
-
Purification by chromatography is difficult, and the final product is impure.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Over-reaction (Di-Boc Formation) | The use of a strong base or a large excess of Boc₂O can lead to the formation of N,N-di-Boc or N,O-di-Boc products.[3] Use a milder base like sodium bicarbonate and limit the excess of Boc₂O to around 1.1 equivalents. | Protocol 1 |
| Reaction with Hydroxyl Group | The phenolic hydroxyl is nucleophilic and can react with Boc₂O. Running the reaction at a lower temperature (0 °C to room temperature) can improve the chemoselectivity for the more nucleophilic amine. | Protocol 1 |
| Mixed Anhydride Formation | The carboxylate can react with Boc₂O.[1] Using aqueous basic conditions helps to keep the carboxylate as a salt, which is less reactive towards Boc₂O compared to the free amine. | Protocol 1 |
Experimental Protocols
Protocol 1: Boc Protection of 5-Aminosalicylic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1 M Citric acid solution (or 1 M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-aminosalicylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and THF (1:1 v/v). Stir until all solids are dissolved. The solution should become clear.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of THF and add it dropwise to the reaction mixture over 15-20 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a small amount of acetic acid). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow addition of 1 M citric acid solution. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Protection for Aromatic Amines
Welcome to the technical support center for the optimization of tert-butoxycarbonyl (Boc) protection of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an aromatic amine?
A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc)₂O. This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine, carbon dioxide, and tert-butanol.[1][2] A base is often used to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproducts.[3]
Q2: My Boc protection reaction is slow or incomplete. What are the common causes?
A2: Several factors can lead to a sluggish or incomplete reaction:
-
Low Nucleophilicity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines. This is further exacerbated in electron-deficient anilines (e.g., those with nitro or cyano groups) or sterically hindered amines.[3]
-
Poor Solubility: If the aromatic amine starting material has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[3]
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and base can all impact the reaction rate and overall success.
Q3: How can I accelerate the Boc protection of a weakly nucleophilic aromatic amine?
A3: For unreactive aromatic amines, consider the following strategies:
-
Use an Alcoholic Solvent: Solvents like methanol can significantly increase the reaction rate for aromatic amines, even without a base. For instance, the reaction of p-toluidine with Boc anhydride is reported to be 70 times faster in methanol than in chloroform.[4]
-
Increase the Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be aware that (Boc)₂O can decompose at higher temperatures.[5]
-
Add a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to activate the Boc anhydride, making it more susceptible to attack by the weakly nucleophilic amine.[6]
Q4: I am observing the formation of multiple products. What could be the cause?
A4: The formation of multiple products can be due to:
-
N,N-di-Boc Formation: Primary amines can sometimes be di-protected, especially under forcing conditions or with a large excess of (Boc)₂O. To minimize this, use a stoichiometric amount of the protecting agent and monitor the reaction progress closely.[3]
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups, such as hydroxyl (-OH) groups, they may also react with (Boc)₂O. Running the reaction at a lower temperature and without a strong base can favor N-protection.[6]
Q5: What is the best way to handle a starting material with poor solubility?
A5: For aromatic amines with poor solubility, consider these options:
-
Solvent Mixtures: Using a mixture of solvents, such as THF/water or dioxane/water, can improve solubility.[6]
-
Aqueous Basic Conditions: For zwitterionic compounds or amine salts, using aqueous basic conditions (e.g., NaOH or NaHCO₃ in water) can enhance solubility.[7]
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the Boc protection of aromatic amines.
Problem: Low or No Conversion to the Boc-Protected Product
| Possible Cause | Suggested Solution |
| Weakly Nucleophilic Amine | 1. Add a catalytic amount of DMAP (0.1-0.2 eq). 2. Switch to an alcoholic solvent like methanol to accelerate the reaction.[4] 3. Increase the reaction temperature (e.g., 40-50 °C).[5] |
| Sterically Hindered Amine | 1. Use more forcing conditions, such as higher temperatures or longer reaction times. 2. Consider using a more reactive Boc-donating reagent. |
| Poor Solubility of Starting Material | 1. Use a co-solvent system (e.g., THF/water, dioxane/water).[6] 2. For amine salts, use aqueous basic conditions (e.g., NaOH or NaHCO₃ in water).[7] |
| Inappropriate Base | 1. If using a non-nucleophilic base like triethylamine (TEA), consider switching to a catalytic amount of DMAP. 2. For aqueous reactions, use an inorganic base like NaOH or NaHCO₃. |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| Di-Boc Formation | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[3] |
| Protection of Other Functional Groups (e.g., -OH) | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Avoid using a strong base, which can deprotonate other nucleophilic groups.[6] |
| Urea Formation | 1. This can occur at higher temperatures. Try running the reaction at room temperature or below. |
Data Presentation
The following tables summarize typical reaction conditions for the Boc protection of various aromatic amines.
Table 1: Comparison of Solvents for the Boc Protection of Aniline
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |
| Dichloromethane (DCM) | None | Room Temp | 12 h | 20 |
| Dichloromethane (DCM) | Amberlite-IR 120 | Room Temp | 3 min | 95 |
| Acetonitrile (CH₃CN) | None | Room Temp | - | 80 |
| Toluene | None | Room Temp | - | 80 |
| Solvent-free | Amberlite-IR 120 | Room Temp | < 1 min | 99 |
Data adapted from multiple sources.[6][8]
Table 2: Boc Protection of Various Aromatic Amines
| Substrate | (Boc)₂O (eq.) | Conditions | Solvent | Time | Yield (%) |
| Aniline | 1.0 | Amberlite-IR 120, RT | Solvent-free | < 1 min | 99 |
| 4-Nitroaniline | 1.0 | Amberlite-IR 120, RT | Solvent-free | 2 min | 95 |
| 4-Methoxyaniline | 1.0 | Amberlite-IR 120, RT | Solvent-free | 2 min | 98 |
| 2-Aminophenol | 1.0 | Amberlite-IR 120, RT | Solvent-free | 2 min | 98 |
| 3-Chloroaniline | 1.0 | Water, RT | Water | 4 h | - |
Data adapted from multiple sources.[8][9]
Experimental Protocols
Protocol 1: Standard Boc Protection of an Aromatic Amine
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a base, such as triethylamine (TEA, 1.1-1.5 eq).
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) as a solid or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.[6]
Protocol 2: Accelerated Boc Protection of Aromatic Amines Using Methanol
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other aprotic solvents. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up as described in Protocol 1 and purified if necessary.
Visualizations
Caption: General experimental workflow for Boc protection.
Caption: Troubleshooting decision tree for incomplete Boc protection.
Caption: Simplified reaction mechanism for Boc protection.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Purification of 5-(BOC-amino)salicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(BOC-amino)salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of 5-(BOC-amino)salicylic acid?
A1: The primary challenges include the product separating as an oil instead of a crystalline solid ("oiling out"), low recovery yields, and the presence of persistent impurities from the synthesis.
Q2: What are the likely impurities in my 5-(BOC-amino)salicylic acid sample?
A2: Potential impurities can originate from the starting materials or side reactions. These may include unreacted 5-aminosalicylic acid, salicylic acid, 3-aminosalicylic acid, and 4-aminophenol.[1] Side products from the BOC-protection step, such as di-BOC protected species or byproducts from the decomposition of Boc-anhydride, can also be present.
Q3: How can I assess the purity of my 5-(BOC-amino)salicylic acid?
A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC). Other methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities. A sharp melting point close to the literature value also indicates high purity.
Q4: Is 5-(BOC-amino)salicylic acid susceptible to degradation during purification?
A4: Yes, similar to its parent compound 5-aminosalicylic acid, it can be sensitive to oxidation, especially in solution and when exposed to light and air.[2] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.
Troubleshooting Guides
Problem 1: The product "oils out" during crystallization instead of forming a solid.
This is a common issue where the compound separates from the solution as a supersaturated liquid above its melting point.
| Possible Cause | Troubleshooting Strategy |
| Solution is too concentrated. | Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[3] |
| Inappropriate solvent system. | Experiment with different solvent systems. A common and effective choice is a binary mixture of a "good" solvent where the compound is soluble (e.g., ethyl acetate, methanol) and a "poor" solvent where it is less soluble (e.g., hexane, water).[3] |
| Presence of impurities. | Impurities can inhibit crystallization. Try purifying a small sample by another method, such as column chromatography, to obtain seed crystals. |
Problem 2: Low yield of purified 5-(BOC-amino)salicylic acid after recrystallization.
| Possible Cause | Troubleshooting Strategy |
| Using too much solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] |
| Premature crystallization. | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization. | After slow cooling to room temperature, cool the solution in an ice bath for a longer duration to maximize crystal formation. |
| Washing with too much cold solvent. | During filtration, wash the collected crystals with a minimal amount of ice-cold "poor" solvent to avoid redissolving the product.[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude 5-(BOC-amino)salicylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring until the solid is completely dissolved.
-
Induce Cloudiness: Slowly add hexane (the "poor" solvent) dropwise at room temperature with continuous stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of ethyl acetate back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This method is particularly useful if the product is an oil and resistant to crystallization.
-
Salt Formation: Dissolve the crude oily 5-(BOC-amino)salicylic acid in diethyl ether. Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the DCHA salt should form.
-
Isolation of Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary.
-
Liberation of the Free Acid: Suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel. Add a 10% aqueous solution of a weak acid (e.g., citric acid or phosphoric acid) and shake.[3] The pH of the aqueous layer should be acidic (pH 2-3).
-
Extraction: Separate the layers and wash the organic phase with water until the aqueous wash is neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified 5-(BOC-amino)salicylic acid.[3]
Data Presentation
Table 1: Solubility of 5-Aminosalicylic Acid and Salicylic Acid in Common Solvents (Qualitative)
This table provides a qualitative guide to solvent selection for the purification of 5-(BOC-amino)salicylic acid, based on the solubility of its parent compounds. The introduction of the lipophilic BOC group will generally increase solubility in less polar organic solvents.
| Solvent | 5-Aminosalicylic Acid Solubility | Salicylic Acid Solubility | Expected 5-(BOC-amino)salicylic Acid Solubility |
| Water | Poorly soluble[3] | Slightly soluble[2] | Very poorly soluble |
| Methanol | Soluble | Soluble[4] | Very soluble |
| Ethanol | Soluble | Soluble[4] | Very soluble |
| Ethyl Acetate | Sparingly soluble | Soluble[4] | Soluble |
| Hexane | Insoluble | Very slightly soluble[4] | Sparingly soluble to insoluble |
| Toluene | Insoluble | Sparingly soluble[4] | Sparingly soluble |
| Acetone | Soluble | Soluble | Very soluble |
Table 2: Typical Purity and Yield Data for Recrystallization of BOC-Amino Acids
The following data for other BOC-amino acids can serve as a benchmark for what to expect when purifying 5-(BOC-amino)salicylic acid.
| BOC-Amino Acid | Recrystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| N-Boc-L-phenylglycine | Seeding and pulping with n-hexane | 93.2% | 99.3% | 87.5% | |
| N-Boc-L-phenylalanine | Seeding and pulping with diethyl ether | 92.8% | 99.2% | 90.5% |
Visualizations
Caption: Recrystallization workflow.
Caption: Troubleshooting logic for crystallization.
References
Technical Support Center: 5-(N-tert-Butoxycarbonylamino)salicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(N-tert-Butoxycarbonylamino)salicylic Acid. The information provided is designed to address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2] Short-term storage at room temperature is permissible, but prolonged exposure to ambient conditions should be avoided to minimize degradation.[1] The compound should be stored in a tightly sealed container to protect it from moisture.
Q2: What are the primary degradation pathways for this compound?
The stability of this compound is influenced by both the N-tert-Butoxycarbonyl (Boc) protecting group and the salicylic acid core. The primary degradation pathways are:
-
Acid-catalyzed hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, which results in the formation of 5-aminosalicylic acid, isobutylene, and carbon dioxide.[3][4]
-
Thermal degradation: Elevated temperatures can lead to the removal of the Boc group.[5]
-
Hydrolysis of the salicylic acid moiety: Similar to salicylic acid, the compound may be susceptible to hydrolysis under strongly basic conditions.
-
Oxidative degradation: The phenolic group in the salicylic acid ring can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the aromatic ring.
Q3: I am observing an unexpected loss of my starting material in a reaction. What could be the cause?
Unexpected loss of this compound can be attributed to several factors related to its stability:
-
Acidic reaction or work-up conditions: If your reaction mixture or any subsequent work-up steps (e.g., extraction with an acidic aqueous layer) are acidic, you are likely cleaving the Boc protecting group.
-
High reaction temperatures: Prolonged heating can cause thermal deprotection of the Boc group.[5]
-
Presence of strong oxidizing agents: If your reaction involves strong oxidants, the salicylic acid moiety may be degrading.
-
Inappropriate solvent: While soluble in DMSO, dioxane, and methanol, its long-term stability in these solvents at room temperature may be limited.[2] It is advisable to prepare solutions fresh.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of your sample over time. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC. | Acid-catalyzed hydrolysis of the Boc group. | Check the pH of all solutions. If acidic conditions are necessary for your reaction, consider using an alternative acid-labile protecting group or perform the reaction at a lower temperature to minimize deprotection. |
| Decrease in the main peak area and appearance of new peaks in HPLC analysis. | Degradation of the compound. | Perform a forced degradation study to identify the degradation products. This will help in understanding the specific stress factor (acid, base, heat, light, oxidation) causing the degradation. Protect your sample from light and store at -20°C. |
| Low yield in a reaction where the compound is a starting material. | Instability under reaction conditions. | If the reaction is performed at a high temperature, consider if a lower temperature is feasible. If acidic reagents are used, assess if they can be substituted with less acidic alternatives. |
| Change in color of the solid material (e.g., from off-white to brownish). | Possible oxidation or degradation over time. | This may indicate that the material has degraded. It is advisable to re-analyze the purity of the material before use. Ensure long-term storage is at -20°C and the container is tightly sealed. |
Quantitative Data on Stability
Quantitative stability data for this compound is not extensively available in the public domain. The following table provides an illustrative summary of expected stability based on the known behavior of the Boc protecting group and the salicylic acid moiety. These are not experimentally verified values for this specific compound and should be used as a general guideline.
| Condition | Parameter | Expected Stability | Primary Degradation Product (Predicted) |
| Acidic (pH < 4) | Half-life | Low | 5-Aminosalicylic acid |
| Neutral (pH 6-8) | Half-life | Moderate to High | - |
| Basic (pH > 9) | Half-life | Moderate | Potential hydrolysis of the ester (if applicable) and other base-mediated degradants |
| Elevated Temperature (e.g., 60°C in solution) | Degradation Rate | Increased compared to room temperature | 5-Aminosalicylic acid |
| Exposure to UV Light | Degradation Rate | Potential for significant degradation | Photodegradation products of the aromatic ring |
| Oxidative Stress (e.g., H₂O₂) | Degradation Rate | Potential for degradation | Oxidized derivatives of the salicylic acid ring |
Experimental Protocols
Protocol: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines a general procedure for conducting a forced degradation study on this compound to develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A good starting point for method development would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[6][7][8]
-
UV detection should be performed at a wavelength that allows for the detection of both the parent compound and potential degradants (e.g., 230 nm).[8]
4. Data Evaluation:
-
Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. lookchem.com [lookchem.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 7. ycmou.ac.in [ycmou.ac.in]
- 8. wjpsonline.com [wjpsonline.com]
improving the solubility of 5-(BOC-amino)salicylic acid for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 5-(BOC-amino)salicylic acid for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-(BOC-amino)salicylic acid?
A1: 5-(BOC-amino)salicylic acid is a derivative of 5-aminosalicylic acid (5-ASA). The introduction of the bulky and nonpolar tert-butyloxycarbonyl (BOC) protecting group significantly alters its solubility profile compared to the parent compound. Generally, it is expected to have poor solubility in aqueous solutions and non-polar organic solvents. Its solubility is enhanced in polar aprotic solvents.
Q2: Which solvents are recommended for dissolving 5-(BOC-amino)salicylic acid?
A2: For preparing stock solutions and samples for analysis, polar aprotic solvents are generally the most effective. These include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) may also be effective, particularly in co-solvent mixtures.
Q3: How does the BOC protecting group affect the solubility?
A3: The BOC group is nonpolar and increases the lipophilicity of the molecule. This generally decreases solubility in polar protic solvents like water and increases solubility in less polar organic solvents compared to the parent 5-aminosalicylic acid.
Q4: Can I use heating to improve the solubility of 5-(BOC-amino)salicylic acid?
A4: Yes, gentle heating (e.g., to 40-50°C) can be employed to aid dissolution in many organic solvents. However, it is crucial to be cautious, as excessive heat could potentially lead to the degradation of the compound or removal of the acid-labile BOC group, especially in the presence of any acidic impurities.
Q5: Is sonication a suitable method for dissolving this compound?
A5: Sonication is a useful technique to help break down solid aggregates and promote the dissolution of 5-(BOC-amino)salicylic acid in a chosen solvent. It can be used in conjunction with gentle warming.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the selected solvent.
This guide provides a systematic approach to address solubility challenges with 5-(BOC-amino)salicylic acid.
Experimental Workflow for Improving Solubility
Technical Support Center: Optimization of Boc Group Cleavage from 5-(BOC-amino)salicylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the optimization of cleavage conditions for the Boc (tert-butyloxycarbonyl) group from 5-(BOC-amino)salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic deprotection of the Boc group?
The deprotection of a Boc-protected amine is achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine. The newly formed amine is then protonated by the excess acid in the reaction mixture to yield the corresponding salt.[1]
Q2: My Boc deprotection of 5-(Boc-amino)salicylic acid is incomplete. What are the common causes and how can I address this?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. The rate of cleavage can have a second-order dependence on the acid concentration.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for this specific substrate.
-
Solution: Increase the reaction time and monitor the progress closely using TLC or LC-MS. Gentle heating (e.g., to 40°C) can also be considered, but be aware of potential side reactions.
-
-
Steric Hindrance: While less of a concern for this substrate, significant steric bulk around the Boc-protected amine can hinder the reaction.
-
Solution: Employ more forcing conditions such as a higher acid concentration or longer reaction time.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and may not go to completion.
-
Solution: Ensure complete dissolution of the 5-(Boc-amino)salicylic acid in the chosen solvent before adding the acid. If solubility is an issue, consider alternative solvent systems.
-
Q3: I am observing an unexpected side product in my reaction. What could it be and how can I prevent it?
The most common side reaction during Boc deprotection is tert-butylation. The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or the deprotected product. For 5-aminosalicylic acid, the electron-rich aromatic ring is susceptible to this side reaction.
-
Solution: The most effective way to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are molecules that react with the tert-butyl cation, preventing it from reacting with your desired product. Common scavengers include triisopropylsilane (TIS) and water.
Q4: Will the acidic conditions affect the salicylic acid moiety of my molecule?
The salicylic acid group is generally stable under the acidic conditions used for Boc deprotection.
-
Decarboxylation: Studies on the degradation of 5-aminosalicylic acid have shown that decarboxylation is not a significant degradation pathway under various aqueous conditions.[2] While high temperatures (200-230 °C) can induce decarboxylation of salicylic acids, the milder conditions of Boc deprotection are unlikely to cause this.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is generally stable to the acidic conditions used for Boc cleavage.
Q5: Which acidic reagent is better for deprotecting 5-(Boc-amino)salicylic acid: TFA or HCl?
The choice between TFA and HCl depends on several factors.[1]
-
TFA is a strong acid that is often used in a solution with dichloromethane (DCM). It is highly effective and reaction times are generally fast. However, the resulting trifluoroacetate salt can sometimes be oily and difficult to handle.
-
HCl , typically used as a solution in dioxane or other organic solvents, is also a very effective reagent. A key advantage is that the resulting hydrochloride salt is often a crystalline solid, which can facilitate purification.[1] For substrates with other acid-sensitive groups, HCl in dioxane can sometimes offer better selectivity.[3]
Q6: Are there any milder, alternative methods for Boc deprotection if my molecule is sensitive to strong acids?
Yes, several milder methods can be employed for substrates with acid-sensitive functional groups:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic and often milder conditions.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can lead to deprotection without the need for an acid.
-
Oxalyl Chloride in Methanol: This system has been reported to be a mild and efficient method for the deprotection of a variety of N-Boc protected compounds.[4][5][6][7]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for Boc deprotection. Note that the yields are based on studies of various aromatic amines and may vary for 5-(Boc-amino)salicylic acid.
| Method/Reagent | Typical Concentration/Solvent | Temperature | Time | Typical Yield (%) (on analogous substrates) | Notes |
| TFA/DCM | 20-50% TFA in Dichloromethane[1] | Room Temp. | 30 min - 4 h[1] | >90 | Fast and effective. Product is a TFA salt. |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane[1] | Room Temp. | 30 min - 2 h[1][3] | >90 | Often yields a crystalline HCl salt, aiding purification. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol[4] | Room Temp. | 1 - 4 h[4] | 70-90 | A milder alternative to strong protic acids. |
| Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 h | Quantitative | An environmentally friendly "green" method. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve 5-(BOC-amino)salicylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: In a round-bottom flask, add 5-(BOC-amino)salicylic acid.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of solution.
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of 5-aminosalicylic acid.
-
Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether to remove impurities.
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of 5-(BOC-amino)salicylic acid.
Caption: Troubleshooting decision tree for Boc deprotection of 5-(BOC-amino)salicylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. awuahlab.com [awuahlab.com]
- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Protection of 5-Aminosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of derivatives of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease, the strategic protection of its amine group is paramount to achieving desired products with high yield and purity. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of 5-ASA. This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable protection strategy for your research and development needs.
Core Principles: A Dichotomy in Lability
The fundamental difference between Boc and Fmoc protection lies in the chemical conditions required for their removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by weak bases such as piperidine. This dictates the overall synthetic strategy, including the choice of subsequent reaction conditions and purification methods.
Performance Comparison: Boc vs. Fmoc for 5-Aminosalicylic Acid
While a direct, side-by-side experimental comparison for 5-ASA is not extensively documented in the literature, performance can be extrapolated from the well-established principles of peptide synthesis and related chemical transformations.
Key Considerations:
-
Boc Protection: Generally offers a more cost-effective and robust protection. However, the harsh acidic conditions required for deprotection may not be suitable for 5-ASA derivatives containing other acid-sensitive functional groups.
-
Fmoc Protection: The milder basic deprotection conditions are a significant advantage, preserving the integrity of most other functional groups. This makes the Fmoc strategy highly suitable for the synthesis of complex and sensitive 5-ASA derivatives. However, Fmoc-protected reagents are typically more expensive.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the protection and deprotection of 5-ASA using Boc and Fmoc strategies. These values are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Boc and Fmoc Protection of 5-Aminosalicylic Acid
| Parameter | Boc Protection of 5-ASA | Fmoc Protection of 5-ASA |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) |
| Typical Yield | 85-95% | 90-98% |
| Purity of Protected Product | >98% | >99% |
| Reaction Conditions | Mildly basic (e.g., NaHCO₃), Room Temperature | Mildly basic (e.g., NaHCO₃), Room Temperature |
| Reaction Time | 12-24 hours | 4-8 hours |
| Advantages | Cost-effective, robust. | Milder deprotection, compatible with acid-sensitive groups. |
| Disadvantages | Harsh deprotection conditions. | Higher reagent cost. |
Table 2: Comparison of Deprotection Conditions for N-Boc-5-ASA and N-Fmoc-5-ASA
| Parameter | N-Boc-5-ASA Deprotection | N-Fmoc-5-ASA Deprotection |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Typical Yield of 5-ASA | >95% | >95% |
| Purity of Recovered 5-ASA | >97% | >98% |
| Reaction Conditions | Strong acid, Room Temperature | Mild base, Room Temperature |
| Reaction Time | 30-60 minutes | 10-30 minutes |
| Key Consideration | Potential for side reactions with acid-sensitive groups. | Orthogonal to acid-labile protecting groups. |
Experimental Protocols
Protocol 1: Boc Protection of 5-Aminosalicylic Acid
-
Dissolution: Dissolve 5-aminosalicylic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Fmoc Protection of 5-Aminosalicylic Acid
-
Dissolution: Dissolve 5-aminosalicylic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in dioxane to the stirred 5-ASA solution at 0-5°C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Deprotection of N-Boc-5-Aminosalicylic Acid
-
Dissolution: Dissolve N-Boc-5-aminosalicylic acid in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
Protocol 4: Deprotection of N-Fmoc-5-Aminosalicylic Acid
-
Dissolution: Dissolve N-Fmoc-5-aminosalicylic acid in dimethylformamide (DMF).
-
Reagent Addition: Add a 20% solution of piperidine in DMF.[2]
-
Reaction: Stir the mixture at room temperature for 10-30 minutes.
-
Work-up: Dilute the reaction mixture with water and acidify to precipitate the deprotected 5-ASA. Collect the product by filtration.
Mandatory Visualization
Caption: Boc vs. Fmoc protection and deprotection of 5-ASA.
Caption: Workflow for synthesizing a 5-ASA peptide conjugate.
Caption: Anti-inflammatory signaling pathways of 5-ASA.[3]
References
A Comparative Guide: Unveiling the Advantages of Boc Protection for Salicylic Acid Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. Salicylic acid and its derivatives, cornerstones in medicinal chemistry, present a unique challenge with their dual reactive sites: a phenolic hydroxyl and a carboxylic acid. This guide provides an objective, data-driven comparison of the tert-Butoxycarbonyl (Boc) protecting group against other common alternatives for the protection of salicylic acid derivatives, highlighting its distinct advantages in stability, selectivity, and ease of handling.
The inherent reactivity of both the hydroxyl and carboxyl groups in salicylic acid necessitates a robust protection strategy to achieve desired chemical transformations on other parts of the molecule or to selectively modify one of the two functional groups. The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions without affecting other functionalities. This guide will delve into a comparative analysis of Boc protection versus other prevalent strategies, namely Benzyl (Bn), Acetyl (Ac), and Silyl ether protections.
At a Glance: Boc vs. Other Protecting Groups for Salicylic Acid Derivatives
The choice of a protecting group is fundamentally dictated by the planned synthetic route and the chemical environment the protected molecule will be subjected to. The Boc group, while traditionally known for amine protection, offers a compelling set of features for the protection of the phenolic hydroxyl group in salicylic acid derivatives.
| Feature | Boc (tert-Butoxycarbonyl) | Benzyl (Bn) | Acetyl (Ac) | Silyl Ethers (e.g., TBDMS) |
| Protected Group(s) | Phenolic Hydroxyl | Phenolic Hydroxyl, Carboxylic Acid | Phenolic Hydroxyl | Phenolic Hydroxyl |
| Stability to Acid | Labile | Stable (requires strong acid or hydrogenolysis for cleavage) | Stable (cleaved by acid or base) | Labile |
| Stability to Base | Generally Stable[1] | Stable | Labile | Stable |
| Stability to Hydrogenolysis | Stable | Labile | Stable | Stable |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl)[2] | Strong acid (e.g., HBr) or Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Mild basic (e.g., K₂CO₃, MeOH) or acidic conditions | Fluoride source (e.g., TBAF) or acidic conditions |
| Key Advantage | Acid-labile and orthogonal to base-labile and hydrogenolysis-labile groups.[3][4] | Robust and stable to a wide range of reagents. | Easily introduced and removed. | Mild cleavage conditions. |
| Potential Drawbacks | Potential for tert-butylation of electron-rich aromatics during deprotection. | Requires harsh deprotection conditions (strong acid or high-pressure hydrogenation). | Can be prone to migration and is labile to both acidic and basic conditions. | Can be labile to acidic conditions and sterically hindered. |
Quantitative Performance Comparison
The following data, compiled from literature sources and representative experimental procedures, provides a quantitative comparison of different protecting group strategies for salicylic acid derivatives.
Table 1: Protection of Salicylic Acid Phenolic Hydroxyl
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield | Reference |
| Boc | (Boc)₂O, DMAP, CH₂Cl₂ | 2-4 h | >90% | [1] |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | 12-24 h | 85-95% | [5] |
| Acetyl (Ac) | Ac₂O, Pyridine | 1-2 h | >95% | Generic Protocol |
| TBDMS | TBDMSCl, Imidazole, DMF | 1-3 h | >90% | Generic Protocol |
Table 2: Deprotection of Protected Salicylic Acid Derivatives
| Protected Group | Reagents and Conditions | Reaction Time | Typical Yield | Reference |
| O-Boc | TFA/CH₂Cl₂ (1:1) | 0.5-1 h | >90% | [2] |
| O-Benzyl (Bn) | H₂, 10% Pd/C, MeOH | 4-12 h | >90% | [3] |
| O-Acetyl (Ac) | K₂CO₃, MeOH | 1-2 h | >90% | Generic Protocol |
| O-TBDMS | TBAF, THF | 0.5-1 h | >90% | Generic Protocol |
Key Advantages of Boc Protection in Detail
Orthogonality and Selective Deprotection
A significant advantage of the Boc group is its unique acid lability, which allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents.[3][4] This "orthogonality" is crucial in multi-step syntheses of complex salicylic acid derivatives.
For instance, the phenolic hydroxyl of salicylic acid can be protected with a Boc group, while the carboxylic acid is protected as a benzyl ester. The Boc group can then be selectively removed with a mild acid like trifluoroacetic acid (TFA) to allow for further modification of the hydroxyl group, leaving the benzyl ester intact.[6] Subsequently, the benzyl ester can be cleaved under neutral conditions via catalytic hydrogenolysis.[3] This orthogonal strategy provides chemists with precise control over the synthetic sequence.
Mild Deprotection Conditions
The removal of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[2] These conditions are significantly milder than the strong acids or high-pressure hydrogenation required to cleave a benzyl ether, or the basic conditions that can affect other sensitive functional groups.[3] This mildness is particularly advantageous when working with substrates that are sensitive to harsh reagents or conditions.
Stability to a Range of Reagents
The Boc group is stable to a wide variety of reagents and reaction conditions that are commonly employed in organic synthesis. It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[7] This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without premature deprotection.
Experimental Protocols
General Procedure for Boc Protection of Salicylic Acid Phenolic Hydroxyl
To a solution of salicylic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the O-Boc protected salicylic acid.[1]
General Procedure for Deprotection of O-Boc Protected Salicylic Acid
The O-Boc protected salicylic acid derivative (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 30-60 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product can be purified by recrystallization or column chromatography.[2]
Conclusion
In the synthesis of complex salicylic acid derivatives, the tert-Butoxycarbonyl (Boc) protecting group offers a powerful and versatile tool for the protection of the phenolic hydroxyl group. Its key advantages lie in its orthogonality to other common protecting groups, the mild conditions required for its removal, and its stability under a broad range of reaction conditions. While other protecting groups such as benzyl, acetyl, and silyl ethers have their specific applications, the Boc group provides a unique combination of features that often makes it the superior choice for enabling complex and selective chemical transformations in drug discovery and development. The careful consideration of the comparative data and experimental protocols presented in this guide will empower researchers to design more efficient and robust synthetic routes for novel salicylic acid-based therapeutics.
References
Spectroscopic Analysis: A Comparative Guide to 5-(N-tert-Butoxycarbonylamino)salicylic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the spectroscopic data for 5-(N-tert-Butoxycarbonylamino)salicylic Acid, its primary starting material 5-aminosalicylic acid, and the protecting agent, di-tert-butyl dicarbonate. This analysis is designed to assist researchers in the verification of reaction progress and the characterization of the final product, ensuring purity and structural integrity in drug development and chemical synthesis workflows.
Experimental Protocol: Synthesis of this compound
A standard procedure for the N-tert-butoxycarbonylation of 5-aminosalicylic acid is outlined below.
Materials:
-
5-Aminosalicylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-aminosalicylic acid in anhydrous THF, add triethylamine at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
A solution of di-tert-butyl dicarbonate in anhydrous THF is added dropwise to the cooled mixture.
-
The reaction is allowed to gradually warm to room temperature and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.
Spectroscopic Data Comparison
The successful synthesis of this compound is marked by distinct changes in the spectroscopic signatures of the starting materials. The following tables provide a summary of these key differences.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Amine/Amide Proton (-NH) | Hydroxyl Proton (-OH) | tert-Butyl Protons (-C(CH₃)₃) |
| 5-Aminosalicylic Acid | 6.7-7.3 (m, 3H) | ~4.9 (br s, 2H) | ~11.0 (br s, 1H) | - |
| Di-tert-butyl dicarbonate | - | - | - | 1.48 (s, 18H) |
| This compound | 7.4-7.9 (m, 3H) | ~9.2 (s, 1H) | ~11.5 (br s, 1H) | 1.51 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | Carboxyl Carbon (-COOH) | Carbonyl Carbon (Boc, C=O) | Quaternary Carbon (Boc, -C(CH₃)₃) | Methyl Carbons (Boc, -CH₃) |
| 5-Aminosalicylic Acid | 112-148 | ~172.5 | - | - | - |
| Di-tert-butyl dicarbonate | - | - | ~152.0 | ~82.0 | ~28.0 |
| This compound | 115-155 | ~171.8 | ~153.5 | ~80.5 | ~28.3 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Phenol & Carboxylic Acid) | N-H Stretch | C=O Stretch (Carboxylic Acid) | C=O Stretch (Boc Anhydride) | C=O Stretch (Carbamate) |
| 5-Aminosalicylic Acid | 2500-3400 (broad) | 3300-3500 (two bands) | ~1685 | - | - |
| Di-tert-butyl dicarbonate | - | - | - | ~1815, ~1760 | - |
| This compound | 2500-3400 (broad) | ~3360 | ~1695 | - | ~1715 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 5-Aminosalicylic Acid | 153 | 136 ([M-OH]⁺), 108 ([M-COOH]⁺) |
| Di-tert-butyl dicarbonate | Not readily observed | 117, 101, 57 ([C(CH₃)₃]⁺, base peak) |
| This compound | 253 | 197 ([M-C₄H₈]⁺), 153 ([M-Boc]⁺), 57 ([C(CH₃)₃]⁺) |
Visualizing the Transformation: Reaction Workflow
The synthetic route from the starting materials to the final N-Boc protected product is a straightforward protection reaction.
Caption: Synthetic workflow for the Boc-protection of 5-aminosalicylic acid.
Comparative Guide to the Cross-Validation of Analytical Methods for 5-(BOC-amino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of 5-(tert-butoxycarbonylamino)salicylic acid. Due to the limited availability of publicly accessible, validated methods specifically for 5-(BOC-amino)salicylic acid, this document presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The presented data is based on established methods for similar molecules, such as BOC-protected amino acids and related salicylic acid derivatives, to illustrate the cross-validation process.
Methodology Comparison
The selection of an analytical method is contingent on various factors including the required sensitivity, selectivity, sample matrix, and the intended application of the data. HPLC-UV is a robust and widely accessible technique suitable for purity assessments and quantification in simpler matrices where concentration levels are relatively high. In contrast, UPLC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies and trace-level impurity detection in complex matrices.
A direct comparison of key validation parameters for hypothetical HPLC-UV and UPLC-MS/MS methods for the analysis of 5-(BOC-amino)salicylic acid is summarized below.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables outline the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods, which are critical for a comprehensive cross-validation.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | HPLC-UV Method (Hypothetical) | UPLC-MS/MS Method (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~25 ng/mL | ~0.2 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~80 ng/mL | ~0.7 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% | 80% - 120% |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.5% | Intra-day: < 1.5% Inter-day: < 2.8% | ≤ 15% (≤ 20% at LOQ) |
Table 2: Summary of Chromatographic Conditions
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 35°C | 40°C |
| Detection | UV at 254 nm | ESI in Negative Ion Mode |
| Injection Volume | 10 µL | 2 µL |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of 5-(BOC-amino)salicylic acid in bulk drug substance or simple formulations.
a) Sample Preparation:
-
Accurately weigh and dissolve the 5-(BOC-amino)salicylic acid standard or sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: UPLC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of 5-(BOC-amino)salicylic acid in complex biological matrices.
a) Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 0.5 minutes, then return to 10% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by direct infusion of a standard solution of 5-(BOC-amino)salicylic acid.
Mandatory Visualization
Cross-Validation Workflow
A structured workflow is crucial for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte such as 5-(BOC-amino)salicylic acid.
Caption: Workflow for the cross-validation of two analytical methods.
Logical Relationship for Method Selection
The decision to use a particular analytical method often follows a logical progression based on the analytical requirements.
Caption: Decision tree for analytical method selection.
A Researcher's Guide to Protecting Groups for Aminosalicylic Acids: A Comparative Review
For researchers, scientists, and drug development professionals navigating the synthesis of aminosalicylic acid derivatives, the strategic selection of protecting groups is paramount to achieving desired chemical transformations with high efficiency and specificity. This guide provides a comparative analysis of common protecting groups for the amino, carboxylic acid, and phenolic hydroxyl functionalities of aminosalicylic acids, supported by available experimental data and detailed protocols.
Aminosalicylic acids, such as 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA), are key pharmacophores in medicinal chemistry. Their polyfunctional nature, however, presents a significant challenge in regioselective synthesis. Orthogonal protection strategies are often necessary to selectively mask the reactive amino, carboxyl, and hydroxyl groups, thereby preventing unwanted side reactions.[1][2][3]
Protecting the Amino Group
The nucleophilic amino group is often the most reactive site in aminosalicylic acids and typically requires protection first. The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.
A common strategy for the protection of the amino group is the formation of carbamates, such as with tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[4][5][6] Amide formation, for instance through acetylation, is another viable approach.[7]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| Boc | Boc-NH- | Boc₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, Dioxane) | Strong Acid (e.g., TFA, HCl in Dioxane) | High | Stable to base and hydrogenolysis |
| Cbz (Z) | Cbz-NH- | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Water, Dioxane) | Catalytic Hydrogenation (H₂, Pd/C) or strong acids (HBr/AcOH) | High | Stable to mild acid and base |
| Acetyl (Ac) | Ac-NH- | Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine) | Strong Acid or Base catalyzed hydrolysis | Good | Stable to a wide range of conditions |
Experimental Protocol: Boc Protection of 4-Aminosalicylic Acid
A general procedure for the Boc protection of an amino group involves dissolving the aminosalicylic acid in a suitable solvent like tetrahydrofuran (THF) or a mixture of dioxane and water.[4] An excess of di-tert-butyl dicarbonate (Boc₂O) is added, along with a base such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The Boc-protected aminosalicylic acid is then isolated through an aqueous workup and purification by crystallization or column chromatography.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
The Cbz-protected aminosalicylic acid is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected product.
Protecting the Carboxylic Acid Group
The carboxylic acid group is commonly protected as an ester to prevent its interference in reactions targeting other parts of the molecule.[8] The choice of ester depends on the desired stability and the conditions required for its cleavage. Methyl and ethyl esters are common, while benzyl esters offer the advantage of removal by hydrogenolysis. Tert-butyl esters are readily cleaved under acidic conditions.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| Methyl Ester | -COOMe | Methanol, Acid catalyst (e.g., H₂SO₄, SOCl₂) | Base hydrolysis (e.g., NaOH, LiOH) followed by acidification | Good-High | Stable to acidic and neutral conditions |
| Benzyl Ester | -COOBn | Benzyl alcohol, Acid catalyst or DCC coupling | Catalytic Hydrogenation (H₂, Pd/C) | Good | Stable to mild acid and base |
| tert-Butyl Ester | -COOtBu | Isobutylene, Acid catalyst or Boc₂O, DMAP | Strong Acid (e.g., TFA) | Good | Stable to base and hydrogenolysis |
Experimental Protocol: Methyl Esterification of N-Protected Aminosalicylic Acid
The N-protected aminosalicylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added. The mixture is typically refluxed for several hours until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to neutralize the acid catalyst. The product is then purified.
Protecting the Phenolic Hydroxyl Group
The phenolic hydroxyl group in aminosalicylic acids can be acidic and nucleophilic, often requiring protection to prevent side reactions, especially during reactions involving strong bases or electrophiles.[9] Common protecting groups for phenols include ethers, such as methyl or benzyl ethers, and silyl ethers.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| Benzyl Ether | -OBn | Benzyl bromide or chloride, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Catalytic Hydrogenation (H₂, Pd/C) | Good | Stable to a wide range of conditions |
| Methyl Ether | -OMe | Dimethyl sulfate or Methyl iodide, Base (e.g., K₂CO₃, NaH) | Strong acid (e.g., BBr₃, HBr) | Good | Very stable |
| TBDMS Ether | -OTBDMS | TBDMS-Cl, Imidazole, Solvent (e.g., DMF, CH₂Cl₂) | Fluoride ion source (e.g., TBAF) or acid | High | Stable to base and mild acid |
Experimental Protocol: Benzyl Ether Protection of a Phenolic Hydroxyl Group
The aminosalicylic acid derivative with other functional groups already protected is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate or sodium hydride, is added, followed by the addition of benzyl bromide. The reaction is stirred, often at an elevated temperature, until completion. The product is isolated by an aqueous workup and purified by chromatography.
Orthogonal Protection Strategies
In the synthesis of complex aminosalicylic acid derivatives, an orthogonal protection strategy is crucial.[1][2][3] This approach allows for the selective deprotection of one functional group in the presence of others. For example, a molecule can be protected with a Boc group on the amine, a benzyl ester on the carboxylic acid, and a TBDMS ether on the phenolic hydroxyl. The TBDMS group can be removed with fluoride ions, the benzyl ester by hydrogenolysis, and the Boc group with a strong acid, all in a specific sequence without affecting the other protecting groups.
Visualizing Protection and Deprotection Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the protection and deprotection of the functional groups in aminosalicylic acids.
Caption: General workflow for the sequential protection of aminosalicylic acid.
Caption: Orthogonal deprotection strategy for a fully protected aminosalicylic acid.
References
- 1. scispace.com [scispace.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jocpr.com [jocpr.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Protection for amino group and amino acid | PPTX [slideshare.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Comparative Guide to the Reactivity of Boc-Aminosalicylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different isomers of Boc-aminosalicylic acid: 3-Boc-amino-2-hydroxybenzoic acid, 4-Boc-amino-2-hydroxybenzoic acid, and 5-Boc-amino-2-hydroxybenzoic acid. Understanding the relative reactivity of these isomers is crucial for their application in peptide synthesis, drug conjugation, and the development of novel therapeutics. This document summarizes available experimental data and theoretical predictions, provides detailed experimental protocols for common reactions, and visualizes key workflows.
Introduction to Boc-Aminosalicylic Acid Isomers
Boc-aminosalicylic acids are derivatives of salicylic acid where an amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used in organic synthesis to prevent the nucleophilic amino group from participating in unwanted side reactions. The position of the Boc-amino group on the salicylic acid scaffold significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. The three isomers discussed in this guide are:
-
3-Boc-amino-2-hydroxybenzoic acid: The amino group is ortho to the hydroxyl group and meta to the carboxylic acid.
-
4-Boc-amino-2-hydroxybenzoic acid: The amino group is para to the hydroxyl group and meta to the carboxylic acid.
-
5-Boc-amino-2-hydroxybenzoic acid: The amino group is meta to the hydroxyl group and para to the carboxylic acid.
Theoretical Comparison of Reactivity
The reactivity of the carboxylic acid and phenolic hydroxyl groups in these isomers is influenced by the electronic effects of the Boc-amino substituent. The Boc-amino group is generally considered to be electron-donating through resonance, which can affect the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group.
A theoretical study on the stability and reactivity of salicylic acid isomers using Density Functional Theory (DFT) can provide insights into the expected reactivity trends of their Boc-protected amino derivatives.[1] Generally, electron-donating groups increase the electron density on the aromatic ring, which can influence the pKa of the carboxylic acid and the reactivity of the hydroxyl group.
Predicted Reactivity Order (based on electronic effects):
The precise impact of the Boc-amino group on the reactivity of the remaining functional groups is a complex interplay of inductive and resonance effects. However, some general predictions can be made:
-
Carboxylic Acid Reactivity (for esterification and amide coupling): The electron-donating Boc-amino group is expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to salicylic acid itself. The position of the substituent will modulate this effect. The 5-amino isomer, with the amino group para to the carboxyl group, might experience a more pronounced electronic effect.
-
Hydroxyl Group Reactivity (for acylation): The electron-donating nature of the Boc-amino group will increase the electron density on the ring and potentially increase the nucleophilicity of the phenolic hydroxyl group, making it more reactive towards acylation.
It is important to note that steric hindrance from the bulky Boc group, especially in the 3-amino isomer, can also play a significant role in dictating the accessibility and reactivity of the adjacent functional groups.
Data Presentation: Reactivity Comparison
Direct experimental comparative data on the reactivity of Boc-aminosalicylic acid isomers is scarce in the literature. The following tables summarize available qualitative and quantitative information, including data from related derivatives to infer reactivity trends.
Table 1: Comparison of Properties and Predicted Reactivity
| Isomer | Structure | Predicted Carboxylic Acid Reactivity (towards nucleophiles) | Predicted Hydroxyl Group Reactivity (towards electrophiles) |
| 3-Boc-amino-2-hydroxybenzoic acid | ![]() | Moderate (potential for steric hindrance) | Moderate to High |
| 4-Boc-amino-2-hydroxybenzoic acid | ![]() | High | High |
| 5-Boc-amino-2-hydroxybenzoic acid | ![]() | High | High |
Note: The images in the table are illustrative placeholders.
Table 2: Spectroscopic Data of Parent Aminosalicylic Acids
While specific data for the Boc-protected isomers is limited, the spectroscopic characteristics of the parent aminosalicylic acids provide a reference for characterization.
| Isomer | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) |
| 3-Aminosalicylic acid | 6.89 (d), 7.15 (t), 7.55 (d) | 113.1, 116.9, 118.2, 137.9, 147.2, 172.1 | 3480, 3380 (N-H), 1650 (C=O) |
| 4-Aminosalicylic acid | 6.1-6.3 (m), 7.5 (d) | 103.2, 107.5, 131.0, 151.7, 162.2, 171.5 | 3490, 3381 (N-H), 1640 (C=O)[2] |
| 5-Aminosalicylic acid | 6.7 (d), 7.0 (dd), 7.2 (d) | 113.5, 115.8, 117.9, 139.1, 149.3, 172.5 | 3400, 3316 (N-H), 1666 (C=O)[3] |
Experimental Protocols
The following are detailed methodologies for key reactions involving Boc-aminosalicylic acids. These protocols are based on standard procedures for similar compounds and should be optimized for specific substrates and scales.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general method for the coupling of a Boc-aminosalicylic acid isomer with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
Boc-aminosalicylic acid isomer (1.0 eq)
-
Primary amine (1.1 eq)
-
EDC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Boc-aminosalicylic acid isomer (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Esterification via Acid Catalysis
This protocol outlines the esterification of a Boc-aminosalicylic acid isomer with an alcohol under acidic conditions.
Materials:
-
Boc-aminosalicylic acid isomer (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend the Boc-aminosalicylic acid isomer (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for Amide Coupling of Boc-Aminosalicylic Acid Isomers.
Caption: Workflow for Esterification of Boc-Aminosalicylic Acid Isomers.
Conclusion
The reactivity of Boc-aminosalicylic acid isomers is a critical consideration for their use in synthetic chemistry. While direct comparative experimental data is limited, theoretical principles and data from related compounds suggest that the 4- and 5-isomers are likely to exhibit higher reactivity of the carboxylic acid group in common coupling reactions compared to the 3-isomer, which may be subject to steric hindrance. The provided experimental protocols offer a starting point for the synthesis of amide and ester derivatives of these versatile building blocks. Further experimental studies are warranted to provide quantitative data on the relative reactivity of these isomers, which will be invaluable for the rational design and synthesis of new chemical entities in drug discovery and development.
References
A Comparative Guide to the Stability of 5-(N-tert-Butoxycarbonylamino)salicylic Acid and 5-Aminosalicylic Acid
For researchers, scientists, and professionals in drug development, understanding the chemical stability of active pharmaceutical ingredients and their intermediates is paramount. This guide provides an objective comparison of the stability of 5-(N-tert-Butoxycarbonylamino)salicylic Acid and its unprotected, active form, 5-aminosalicylic acid (5-ASA or mesalamine). The inclusion of the N-tert-Butoxycarbonyl (Boc) protecting group significantly alters the molecule's susceptibility to degradation, a critical consideration for storage, handling, and experimental design.
Overview of Stability Profiles
5-Aminosalicylic acid is a cornerstone in the treatment of inflammatory bowel disease, but it is notoriously unstable. Its 4-aminophenol structure makes it highly susceptible to oxidation, which is its primary degradation pathway.[1] This degradation is accelerated by exposure to light, oxygen, and elevated temperatures.[1] The introduction of a Boc protecting group on the amine nitrogen atom in this compound fundamentally enhances the molecule's stability by mitigating this oxidative degradation. The Boc group is stable towards most nucleophiles and bases, offering robust protection.[2]
Quantitative Data Summary
The following tables summarize the known stability characteristics and storage recommendations for both compounds. While direct, side-by-side quantitative stability data is sparse in published literature, the comparison is based on extensive data on 5-ASA's instability and the established chemical principles of Boc-protection.
Table 1: General Physicochemical and Stability Properties
| Property | This compound | 5-Aminosalicylic Acid (Unprotected Form) |
| Molecular Formula | C₁₂H₁₅NO₅[3] | C₇H₇NO₃[4] |
| Molecular Weight | 253.25 g/mol [3] | 153.1 g/mol [4] |
| Primary Degradation Pathway | Hydrolysis of the carbamate bond under strong acidic conditions.[2] | Oxidation of the aminophenol moiety.[5] |
| Oxidative Stability | High; the Boc group deactivates the aromatic ring towards oxidation. | Low; readily undergoes oxidation to form a quinone-imine intermediate.[5] |
| Light Sensitivity | Considered low due to the absence of a readily oxidizable group. | High; known to be a light-sensitive compound.[1] |
| Recommended Long-Term Storage | -20°C[6][7] | Room temperature, protected from light.[4] |
| Aqueous Solution Stability | Generally stable. | Poor; aqueous solutions are not recommended for storage for more than one day.[4] |
Table 2: Summary of Forced Degradation Behavior
| Stress Condition | This compound (Predicted Behavior) | 5-Aminosalicylic Acid (Observed Behavior) |
| Acidic (e.g., 0.1 N HCl, heat) | Potential for slow hydrolysis of the Boc group. | Degradation occurs, yielding multiple products.[8] |
| Basic (e.g., 0.1 N NaOH, heat) | Stable; the Boc group is resistant to basic conditions.[2] | Degradation is observed, leading to several degradation products.[8] |
| Oxidative (e.g., 3% H₂O₂, RT) | Expected to be highly stable. | Decomposes rapidly under oxidative conditions.[5][8] |
| Photolytic (e.g., UV/Vis light) | Expected to be stable. | Degradation occurs upon exposure to light.[1] |
| Thermal (e.g., 60°C) | Stable solid. | Degradation is accelerated at elevated temperatures.[1] |
Logical and Experimental Workflow Diagrams
The diagrams below, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed.
References
- 1. bioencapsulation.net [bioencapsulation.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-(N-tert-Butoxycarbonylamino)salicylic Acid: A Guide for Laboratory Professionals
The proper disposal of 5-(N-tert-Butoxycarbonylamino)salicylic Acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
I. Understanding the Hazards
II. General Disposal Principles
All chemical waste, including this compound and its containers, must be managed in accordance with local, state, and federal regulations[1]. Key principles for laboratory waste management include:
-
Segregation: Keep different types of chemical waste separate to prevent dangerous reactions[2].
-
Labeling: Clearly label all waste containers with their contents[2][3].
-
Containment: Use appropriate, sealed containers for waste storage to prevent leaks or spills[3][4].
-
Professional Disposal: All hazardous waste must be disposed of through a certified hazardous waste collection program[5].
Never dispose of chemical waste by:
III. Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid[4].
2. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory[3][4].
-
Ensure the container is kept closed except when adding waste[4][5].
3. Disposal Request:
-
Once the waste container is full, or if it has been in storage for an extended period (typically up to 12 months for partially filled containers), arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[3][5].
4. Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].
-
After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash[5].
IV. Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and absorbent into a sealed container and dispose of it as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS department for assistance.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage (Satellite Accumulation Area) | 55 gallons | [3] |
| Maximum Acutely Toxic Waste Storage (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time for Partially Filled Containers | Up to 12 months | [3] |
| Time to Remove Full Container from Satellite Accumulation Area | Within 3 calendar days | [3] |
| Triple Rinse Solvent Amount | Approximately 5% of the container volume for each rinse | [5] |
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-(N-tert-Butoxycarbonylamino)salicylic Acid
Essential Safety and Handling Guide for 5-(N-tert-Butoxycarbonylamino)salicylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 135321-95-8). The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough internal risk assessment.
Chemical Properties and Hazards
Potential Hazards (Inferred from Related Compounds):
-
Harmful if swallowed.[4]
-
May cause respiratory irritation.[4]
-
May cause an allergic skin reaction.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Dispose of contaminated gloves after use.[6] |
| Respiratory | Air-purifying respirator with a particulate filter. | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling large quantities that may generate dust.[6][7] |
| Body | Laboratory coat. | Provides a barrier against accidental skin contact.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes risks. The following guide outlines the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and iron compounds.[8]
-
Keep the container tightly closed. Short-term storage at room temperature is acceptable, but long-term storage is recommended at -20°C.[2][3]
-
-
Handling and Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Don the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.[6]
-
When weighing the solid, use a balance with a draft shield.
-
If preparing a solution, slowly add the compound to the solvent to avoid splashing.
-
-
Emergency Plan: Handling Spills :
-
Evacuation and Notification : Evacuate non-essential personnel from the immediate spill area and notify the laboratory supervisor or safety officer.[6]
-
Containment and Cleanup : For solid spills, gently sweep or vacuum the material, avoiding dust generation.[6] Place the collected material into a suitable, labeled container for disposal.[6] Clean the spill area with a damp cloth, and place all contaminated cleaning materials into the waste container.[6]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of as hazardous waste. Follow all local, state, and federal regulations.
-
Contaminated PPE : Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container.[6] Follow institutional guidelines for the disposal of contaminated lab coats.[6]
-
Empty Containers : Retain product residue and dispose of empty containers in the same manner as the chemical waste.
Visual Safety Workflows
The following diagrams illustrate the key safety and handling procedures for this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: The relationship between hazards, required PPE, and safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

